3-Bromo-2-chloro-4-methoxypyridine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWAYKQILUYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439622 | |
| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-29-2 | |
| Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-4-methoxypyridine, a key building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Core Compound Data
This compound is a halogenated and methoxy-substituted pyridine derivative. Its unique substitution pattern makes it a versatile reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The CAS number for this compound is 144584-29-2.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 144584-29-2 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol [1] |
| Appearance | Not specified, likely a solid or liquid |
| Purity | Typically ≥97%[1] |
| Storage | Recommended to be stored under an argon atmosphere[1] |
Synthesis and Reactivity
Experimental Protocol: Plausible Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar brominated pyridines.
Materials:
-
2-chloro-4-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Deionized water
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the two halogen substituents. The bromine atom at the 3-position and the chlorine atom at the 2-position are both susceptible to nucleophilic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[3]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the utility of this compound in a representative synthetic workflow and its relevance in the context of a biological signaling pathway.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 3-Bromo-2-chloro-4-methoxypyridine. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.
Core Physical and Chemical Data
This compound is a halogenated and methoxylated pyridine derivative. Such compounds are common building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 144584-29-2 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Boiling Point | 261.2 ± 35.0 °C (at 760 Torr) | Calculated[2] |
| Flash Point | 111.8 ± 25.9 °C | Calculated[2] |
| Density | 1.650 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated[2] |
| Solubility | Slightly soluble (1.7 g/L at 25 °C) | Calculated[2] |
Note: Some physical properties are based on computational predictions and have not been experimentally verified in the available literature.
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of this compound.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range.
Methodology: Capillary Tube Method
This is a common and widely accepted method for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus is used, which consists of a heated block or oil bath with a port for inserting the capillary tube and a thermometer or a digital temperature sensor. Many modern instruments also feature a magnifying lens or camera for clear observation.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
For a sufficient quantity of the substance, a simple distillation is a straightforward method to determine the boiling point.
-
Apparatus: A standard simple distillation setup is assembled, including a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Procedure:
-
The liquid sample of this compound is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point.
-
The atmospheric pressure should also be recorded, as the boiling point is dependent on pressure.
-
3. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Gravimetric Method
This method involves preparing a saturated solution and then determining the concentration of the solute.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
The mixture is stirred or agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
The undissolved solid is then removed by filtration or centrifugation.
-
A known volume of the saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the solution, leaving behind the dissolved solid.
-
The container with the solid residue is weighed again.
-
The mass of the dissolved solid is calculated by subtracting the initial weight of the container.
-
The solubility is then expressed as grams of solute per 100 mL or per liter of solvent at the specified temperature.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for characterizing the physical properties of a chemical compound.
References
An In-depth Technical Guide to 3-Bromo-2-chloro-4-methoxypyridine: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-4-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique structural features make it a versatile building block for the synthesis of a wide range of more complex molecules.
Chemical Structure and Properties
This compound is a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position.
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H5BrClNO | --INVALID-LINK--[1] |
| Molecular Weight | 222.47 g/mol | --INVALID-LINK--[1] |
| CAS Number | 144584-29-2 | --INVALID-LINK--[1] |
| Boiling Point | 261.2 ± 35.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.650 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Solubility | Slightly soluble (1.7 g/L) at 25 °C (calculated) | --INVALID-LINK--[1] |
| Flash Point | 111.8 ± 25.9 °C | --INVALID-LINK--[2] |
Synthesis and Reactivity
General Synthetic Strategies:
The synthesis of polysubstituted pyridines often employs methods like the Hantzsch pyridine synthesis, followed by functional group interconversions. For a molecule like this compound, a plausible, though not explicitly documented, route could involve:
-
Preparation of a substituted pyridine core: Starting with a pre-functionalized pyridine, such as a hydroxypyridine.
-
Halogenation: Introduction of the chloro and bromo substituents. This can be a challenging step requiring careful control of regioselectivity.
-
Methoxylation: Introduction of the methoxy group, often via nucleophilic substitution of a suitable leaving group.
Reactivity and Role in Drug Discovery:
This compound is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its two halogen substituents in cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for selective functionalization at the 3-position, with the chlorine at the 2-position available for subsequent transformations.
This differential reactivity is highly advantageous in the construction of complex molecular scaffolds for drug discovery.[4][5] By sequentially introducing different moieties, chemists can efficiently build libraries of compounds for biological screening.
Experimental Protocols
As a specific, validated experimental protocol for the synthesis of this compound is not available, a general protocol for a related transformation, the bromination of a substituted pyridine, is provided below. This is for illustrative purposes and would require significant adaptation and optimization for the target molecule.
Illustrative Protocol: Bromination of a Chlorinated Pyridine Derivative (Adapted from a similar synthesis) [6]
-
Materials: 4-Chlorofuro[3,2-c]pyridine (1 equivalent), Carbon tetrachloride (solvent), Bromine (1.1-1.2 equivalents), Methanol, 20% aqueous Sodium Hydroxide, Dichloromethane, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the starting chlorinated pyridine derivative in carbon tetrachloride and cool the solution to -15 °C.
-
Add bromine dropwise over a period of 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add 20% aqueous sodium hydroxide solution. Stir for 1 hour at room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the brominated product.
-
Note: This protocol is for a different starting material and would need to be adapted and optimized for the synthesis of this compound. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and methoxy groups. A singlet corresponding to the methoxy protons would be expected in the upfield region (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, bromine, and oxygen atoms would appear at lower field.[7][8]
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.47 g/mol ). A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9]
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the C-O stretching of the methoxy group, C-Cl stretching, C-Br stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.[9][10]
Applications in Drug Development and Signaling Pathways
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. While there is no specific signaling pathway directly attributed to this compound itself, its role as a synthetic intermediate is crucial for creating molecules that target various biological pathways.
The versatility of this building block allows for its incorporation into lead compounds in drug discovery programs targeting, for example, kinases, G-protein coupled receptors, and other enzymes. The ability to perform selective cross-coupling reactions enables the systematic exploration of the chemical space around a core scaffold, a key strategy in structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the use of a substituted pyridine like this compound in a drug discovery cascade.
References
- 1. CAS # 144584-29-2, this compound - chemBlink [chemblink.com]
- 2. This compound | CAS#:144584-29-2 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromo-2-chloropyridine(52200-48-3) 13C NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-2-chloro-4-methoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-4-methoxypyridine, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate for the preparation of a wide range of functionalized pyridine derivatives, particularly in the fields of medicinal chemistry and drug discovery. This document outlines its physicochemical properties, provides a detailed representative synthetic protocol, and illustrates its utility in synthetic workflows.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| CAS Number | 144584-29-2 |
| Appearance | Not specified, likely a solid |
| Purity | Typically available at ≥97% |
Synthetic Protocol: Preparation of this compound
Materials:
-
2-Chloro-4-methoxy-3-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Experimental Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-4-methoxy-3-aminopyridine in 48% hydrobromic acid. Cool the mixture to between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The addition of sodium nitrite will generate the diazonium salt.
-
Bromination: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at a low temperature for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to approximately 50-60 °C to facilitate the decomposition of the diazonium salt and the introduction of the bromine atom. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product of high purity.
Reactivity and Synthetic Utility
This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites. The pyridine ring is electron-deficient, and the halogen substituents can be selectively displaced or utilized in cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
The bromine and chlorine atoms on the pyridine ring can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, providing access to a diverse chemical space for drug discovery and development.
Logical Workflow for Synthetic Applications
The following diagram illustrates the general workflow for the utilization of this compound as a key intermediate in a synthetic campaign.
Caption: Synthetic workflow of this compound.
This guide provides essential information for researchers working with this compound. Its well-defined properties and versatile reactivity make it a valuable tool in the synthesis of novel compounds with potential applications in drug discovery and materials science.
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-2-chloro-4-methoxypyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols, quantitative data, and logical workflows to facilitate the replication and optimization of this synthesis.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step sequence starting from 2-amino-4-hydroxypyridine. The pathway involves an initial diazotization and chlorination to form 2-chloro-4-hydroxypyridine, followed by methylation of the hydroxyl group, and finally, regioselective bromination at the 3-position of the pyridine ring.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-Chloro-4-hydroxypyridine
The initial step involves the conversion of 2-amino-4-hydroxypyridine to 2-chloro-4-hydroxypyridine. This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a chloride ion.
Experimental Protocol:
A detailed protocol for a similar transformation suggests that 2-amino-pyridines can be converted to their 2-chloro counterparts by reaction with an alkyl nitrite in a methanolic solution saturated with hydrogen chloride[1]. The reaction is typically carried out at a temperature between 0 and 50°C. After the reaction, the solvent is removed, and the product is isolated.
| Reagent/Parameter | Quantity/Value |
| Starting Material | 2-Amino-4-hydroxypyridine |
| Reagents | Alkyl nitrite, Methanol, HCl (gas) |
| Temperature | 0 - 50 °C |
| Reaction Time | Not specified |
| Yield | Not specified |
Step 2: Synthesis of 2-Chloro-4-methoxypyridine
The hydroxyl group of 2-chloro-4-hydroxypyridine is then methylated to yield 2-chloro-4-methoxypyridine. This can be achieved using a suitable methylating agent in the presence of a base.
Experimental Protocol:
While a specific protocol for the methylation of 2-chloro-4-hydroxypyridine was not found, a general method for the methylation of hydroxypyridines involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as DMF or acetone.
| Reagent/Parameter | Quantity/Value |
| Starting Material | 2-Chloro-4-hydroxypyridine |
| Reagents | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Temperature | Room temperature to reflux |
| Reaction Time | Not specified |
| Yield | Not specified |
Step 3: Synthesis of this compound
The final step is the regioselective bromination of 2-chloro-4-methoxypyridine at the 3-position. The methoxy group at the 4-position is an activating group and directs electrophilic substitution to the ortho positions (3 and 5). Due to the presence of the chloro group at the 2-position, the bromination is expected to occur predominantly at the 3-position.
Experimental Protocol:
A procedure for the bromination of a similar compound, 4-chlorofuro[3,2-c]pyridine, involves dissolving the starting material in carbon tetrachloride, cooling to -15°C, and adding bromine dropwise. The reaction is then stirred at room temperature[2]. Another general method for the bromination of electron-rich aromatic compounds is the use of N-bromosuccinimide (NBS) in a solvent like acetonitrile at a low temperature[3].
| Reagent/Parameter | Quantity/Value |
| Starting Material | 2-Chloro-4-methoxypyridine |
| Reagents | Brominating agent (e.g., Br₂, NBS), Solvent (e.g., CCl₄, CH₃CN) |
| Temperature | -15 °C to room temperature |
| Reaction Time | 18 hours (for Br₂ in CCl₄)[2] |
| Yield | Not specified |
Workflow and Logic Diagrams
The following diagrams illustrate the logical progression of the synthesis and the key experimental considerations.
Caption: Detailed experimental workflow for each synthetic step.
Caption: Logical decision-making process for the synthesis.
Conclusion
This technical guide outlines a viable synthetic route to this compound. While specific yields and reaction times are not fully detailed due to the novelty of this specific synthetic pathway, the provided protocols for analogous transformations offer a strong foundation for researchers to develop and optimize the synthesis. The presented workflows and logical diagrams provide a clear framework for the execution and monitoring of the synthesis. Further experimental work is encouraged to refine the reaction conditions and quantify the efficiency of each step.
References
Spectroscopic and Synthetic Profile of 3-Bromo-2-chloro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-chloro-4-methoxypyridine, a valuable substituted pyridine intermediate in synthetic chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available physical data with predicted spectroscopic values and comparative data from structurally similar molecules. Detailed experimental protocols for obtaining the necessary spectroscopic data are also provided.
Physicochemical Properties
Basic physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 144584-29-2 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Exact Mass | 220.924301 u | [1] |
| Boiling Point | 261.2 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 111.8 ± 25.9 °C | [1] |
Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented below. These values are based on the analysis of structurally related compounds such as 3-bromo-2-chloropyridine and various methoxypyridine isomers.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.1 | d | H-6 |
| ~ 7.0 | d | H-5 |
| ~ 4.0 | s | -OCH₃ |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-4 |
| ~ 152 | C-2 |
| ~ 148 | C-6 |
| ~ 122 | C-5 |
| ~ 115 | C-3 |
| ~ 57 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption peaks for this compound are listed below, based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H aromatic stretching |
| 2950-2850 | C-H aliphatic stretching (-OCH₃) |
| 1600-1550 | C=C and C=N aromatic ring stretching |
| 1250-1200 | C-O-C asymmetric stretching |
| 1050-1000 | C-O-C symmetric stretching |
| ~ 800 | C-Cl stretching |
| ~ 600 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
| m/z | Assignment | Notes |
| 221/223/225 | [M]⁺ | Molecular ion peak cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 206/208/210 | [M - CH₃]⁺ | Loss of a methyl group. |
| 178/180/182 | [M - CO - CH₃]⁺ | Subsequent loss of carbon monoxide. |
| 142/144 | [M - Br]⁺ | Loss of a bromine atom. |
| 186/188 | [M - Cl]⁺ | Loss of a chlorine atom. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible synthetic route to this compound can be adapted from procedures for similar halogenated pyridines. A common starting material would be a suitable dihalopyridine that can be selectively methoxylated.
Example Synthetic Step: Nucleophilic Aromatic Substitution
-
Starting Material: 3,4-Dibromo-2-chloropyridine.
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Procedure:
-
Dissolve 3,4-Dibromo-2-chloropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz or higher spectrometer.
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans for a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
-
Data Analysis: Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine and one chlorine atom. Identify and interpret the major fragment ions to support the proposed structure.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic characterization.
References
Analysis of 3-Bromo-2-chloro-4-methoxypyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the 1H NMR spectroscopic properties of 3-Bromo-2-chloro-4-methoxypyridine. Despite a comprehensive search of available scientific literature and spectral databases, experimental 1H NMR data for this specific compound could not be located. The information presented herein is therefore based on established principles of NMR spectroscopy and analysis of structurally related compounds. This guide aims to provide a predictive framework for the 1H NMR spectrum of this compound, alongside a standardized experimental protocol for its acquisition.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound contains two aromatic protons and a methoxy group, which will give rise to distinct signals in the ¹H NMR spectrum. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 | 7.0 - 7.3 | Doublet (d) | 5.0 - 6.0 | 1H |
| H-6 | 8.0 - 8.3 | Doublet (d) | 5.0 - 6.0 | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |
Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The actual values may vary depending on the solvent and other experimental conditions.
Structural Analysis and Predicted Spectrum
The chemical structure of this compound dictates the expected ¹H NMR spectrum. The pyridine ring has two remaining protons at positions 5 and 6. These protons are ortho to each other and are expected to exhibit a doublet splitting pattern due to spin-spin coupling. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring, will deshield these protons, causing them to resonate at a relatively downfield chemical shift. The methoxy group at the 4-position is expected to appear as a singlet in the upfield region of the aromatic spectrum.
A diagram illustrating the predicted proton assignments and their through-bond coupling is provided below.
Caption: Predicted ¹H NMR signals and coupling for this compound.
Recommended Experimental Protocol
For the acquisition of the ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for ¹H NMR spectroscopic analysis.
This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound. Researchers who synthesize or work with this compound are encouraged to acquire experimental data to validate and refine these predictions.
13C NMR Analysis of 3-Bromo-2-chloro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-2-chloro-4-methoxypyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies based on established principles of NMR spectroscopy for substituted pyridines. The information herein serves as a valuable resource for compound identification, characterization, and quality control in research and development settings.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were estimated using established computational methods and substituent chemical shift (SCS) effects observed in related pyridine derivatives.[1][2][3][4] The prediction methodology considers the electronic and steric influences of the bromo, chloro, and methoxy substituents on the pyridine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~153 |
| C-3 | ~110 |
| C-4 | ~165 |
| C-5 | ~112 |
| C-6 | ~148 |
| -OCH₃ | ~57 |
Note: These are predicted values and may differ from experimental results. Verification by experimental analysis is recommended.
For comparison, the experimental 13C NMR chemical shifts for the related compound, 3-Bromo-2-chloropyridine, are also presented. The methoxy group at the C-4 position in the target compound is expected to significantly influence the chemical shifts of the surrounding carbon atoms, particularly C-3, C-4, and C-5.
Substituent Effects on 13C Chemical Shifts
The chemical shifts in the 13C NMR spectrum of this compound are dictated by the interplay of the electronic effects of the three substituents on the pyridine ring. The following diagram illustrates the logical relationship between the substituents and their expected influence on the electron density and, consequently, the 13C chemical shifts of the pyridine carbons.
Caption: Relationship between substituents and 13C chemical shifts.
Experimental Protocol for 13C NMR Analysis
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is adapted from standard procedures for the analysis of substituted pyridine derivatives.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A multinuclear NMR spectrometer with a proton-carbon dual probe, operating at a field strength of 100 MHz or higher for ¹³C.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200-250 ppm (to cover the expected range of aromatic and methoxy carbons).
-
Pulse Angle (P1): A 30-45 degree pulse to allow for faster repetition rates.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR.
Workflow for 13C NMR Analysis
The following diagram outlines the experimental workflow for the 13C NMR analysis of this compound, from sample preparation to final data analysis.
Caption: Workflow from sample preparation to spectral analysis.
References
Mass Spectrometry of 3-Bromo-2-chloro-4-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Bromo-2-chloro-4-methoxypyridine. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted mass spectrum, fragmentation pathways, and detailed experimental protocols based on the analysis of structurally similar halogenated aromatic compounds and fundamental principles of mass spectrometry.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern in the molecular ion region due to the natural abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%) isotopes. The fragmentation pattern will likely be governed by the cleavage of the weakest bonds and the formation of stable fragment ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Interpretation | Notes |
| 221/223/225 | [C₆H₅⁷⁹Br³⁵ClNO]⁺ / [C₆H₅⁸¹Br³⁵ClNO]⁺ & [C₆H₅⁷⁹Br³⁷ClNO]⁺ / [C₆H₅⁸¹Br³⁷ClNO]⁺ | Molecular Ion (M⁺) | The relative intensities of these peaks will be a convolution of the Br and Cl isotopic patterns. |
| 206/208/210 | [C₅H₂⁷⁹Br³⁵ClNO]⁺ / [C₅H₂⁸¹Br³⁵ClNO]⁺ & [C₅H₂⁷⁹Br³⁷ClNO]⁺ / [C₅H₂⁸¹Br³⁷ClNO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 178/180/182 | [C₅H₂⁷⁹Br³⁵ClN]⁺ / [C₅H₂⁸¹Br³⁵ClN]⁺ & [C₅H₂⁷⁹Br³⁷ClN]⁺ / [C₅H₂⁸¹Br³⁷ClN]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |
| 142/144 | [C₅H₂⁷⁹BrN]⁺ / [C₅H₂⁸¹BrN]⁺ | [M - CH₃ - CO - Cl]⁺ | Loss of a chlorine radical. |
| 114 | [C₅H₂ClN]⁺ | [M - CH₃ - CO - Br]⁺ | Loss of a bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation | Loss of all substituents. |
Predicted Fragmentation Pathway
The primary fragmentation of this compound under electron ionization (EI) is expected to initiate with the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. This is followed by the elimination of carbon monoxide. Subsequent fragmentation will involve the loss of the halogen atoms.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The following provides a detailed methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Concentration: The optimal concentration may vary depending on the ionization technique and instrument sensitivity. A typical starting concentration is 1 mg/mL.
Instrumentation and Data Acquisition
The following parameters are recommended for acquiring mass spectra using Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Source | Electron Ionization | Electrospray Ionization |
| Electron Energy | 70 eV | - |
| Ion Source Temperature | 200-250 °C | 100-150 °C |
| Sample Introduction | Gas Chromatography (GC) or Direct Insertion Probe (DIP) | Liquid Chromatography (LC) or Direct Infusion |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Magnetic Sector | Quadrupole, TOF, Ion Trap, or Orbitrap |
| Scan Range | m/z 50-300 | m/z 50-300 |
| Ionization Mode | - | Positive |
| Capillary Voltage | - | 3-5 kV |
| Nebulizing Gas | - | Nitrogen, 10-15 L/min |
| Drying Gas | - | Nitrogen, 250-350 °C |
Data Analysis
-
Molecular Ion Identification: Identify the molecular ion cluster and verify its isotopic pattern, which is characteristic of a compound containing one bromine and one chlorine atom.
-
Fragmentation Analysis: Analyze the fragment ions to elucidate the fragmentation pathways. Compare the observed fragments with the predicted fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to determine the exact mass of the molecular ion and fragment ions, which will confirm their elemental composition.[1]
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: General workflow for mass spectrometric analysis.
References
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chloro-4-methoxypyridine is a versatile trifunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing halogen substituents, the electron-donating methoxy group, and the inherent electron-deficient nature of the pyridine ring, govern a rich and selective reactivity profile. This technical guide provides a comprehensive overview of the key chemical transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its application in synthetic chemistry.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the following factors:
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring susceptible to nucleophilic attack.[1]
-
Halogen Substituents: The bromine and chlorine atoms further decrease the electron density of the ring, activating the C2 and C3 positions for substitution reactions.
-
Differential Reactivity of Halogens: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective functionalization at the C3 position.
-
Methoxy Group: The electron-donating methoxy group at the C4 position can influence the regioselectivity of certain reactions and modulate the overall electron density of the ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is expected to proceed selectively at the more reactive C-Br bond.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridines
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [2] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 | [2] |
Experimental Protocol (Adapted from similar substrates): [2]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.
General Reaction Scheme:
References
An In-depth Technical Guide on the Stability and Storage of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-chloro-4-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 144584-29-2 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | Generic observation for similar compounds |
| Melting Point | Not explicitly available; similar compounds range from 31-57 °C | |
| Boiling Point | 261.2 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in water (1.7 g/L at 25 °C, calculated) | [3] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended based on safety data sheets for this and structurally related compounds.
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage under an inert atmosphere, such as argon.[2]
-
Temperature: Room temperature storage is generally acceptable.[5] Avoid exposure to excessive heat.
-
Light: While not explicitly stated for this compound, it is good practice to protect from light, as substituted pyridines can be light-sensitive.[6][7]
-
Moisture: The compound should be protected from moisture to prevent potential hydrolysis.[8]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Handle in a well-ventilated area or under a fume hood.[8]
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11] The following sections outline a typical approach to assessing the stability of this compound.
Based on the structure of this compound, a plausible degradation pathway under hydrolytic conditions involves the cleavage of the methoxy ether bond to form the corresponding pyridin-4-ol derivative. This is a common degradation route for methoxy-substituted pyridines.[12]
References
- 1. This compound | CAS#:144584-29-2 | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS # 144584-29-2, this compound - chemBlink [chemblink.com]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-4-chloro-2-methoxypyridine - CAS:1211524-10-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling considerations for 3-Bromo-2-chloro-4-methoxypyridine, a key building block in modern medicinal chemistry. Due to its reactive nature, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental success. This document summarizes available data on its physicochemical properties, toxicological profile, and recommended handling procedures.
Core Physicochemical and Toxicological Data
A foundational understanding of the intrinsic properties of this compound is essential for its safe manipulation. The following tables consolidate the available quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144584-29-2 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.467 g/mol | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 261.2 ± 35.0 °C at 760 mmHg | [1][2] |
| Flash Point | 111.8 ± 25.9 °C | [1][2] |
| Solubility | Slightly soluble (1.7 g/L) at 25 °C (calculated) | [2] |
Table 2: Toxicological Profile and Hazard Classification
| Hazard Classification | Code | Description | Source |
| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed | [2] |
| Skin Irritation | Skin Irrit. 2 | Causes skin irritation | [2][3] |
| Eye Irritation | Eye Irrit. 2A | Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure | STOT SE 3 | May cause respiratory irritation | [2][3] |
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is paramount when working with this compound. The following sections detail essential procedures for its handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3][4]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[4]
-
Respiratory Protection: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3][5]
Storage and Handling
Proper storage and handling are critical to maintain the stability of the compound and prevent accidental release.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Use only in a chemical fume hood.[5] Take precautionary measures against static discharge.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Identification and Segregation: All materials contaminated with the compound, including reaction residues, contaminated labware, and absorbent materials from spills, must be segregated for hazardous waste disposal.[7]
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[7]
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste management company, typically through high-temperature incineration.[7] Do not dispose of this chemical down the drain.[8]
Reactivity Profile
The reactivity of this compound is primarily dictated by the pyridine ring and its halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the pyridine ring susceptible to nucleophilic attack.[9]
-
Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be displaced by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is a cornerstone for the synthesis of a wide array of functionalized pyridine derivatives.[9]
-
Cross-Coupling Reactions: The halogen atoms are amenable to participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings. These reactions are invaluable for the construction of complex molecular scaffolds.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]
Signaling Pathways and Mechanism of Toxicity
Detailed studies on the specific signaling pathways and molecular mechanisms of toxicity for this compound are not currently available in the public scientific literature. For the parent compound, pyridine, toxicological studies have indicated potential for liver damage, as well as neurological and renal effects.[10] However, it is crucial to note that the toxicological profile of substituted pyridines can vary significantly. The toxicity of some pyridine derivatives has been linked to their interaction with and disruption of bacterial cell membranes.[11] Without specific data for this compound, a cautious approach assuming the potential for organ toxicity is warranted.
Visualizing Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
References
- 1. This compound | CAS#:144584-29-2 | Chemsrc [chemsrc.com]
- 2. CAS # 144584-29-2, this compound - chemBlink [chemblink.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.fr [fishersci.fr]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 11. mdpi.com [mdpi.com]
3-Bromo-2-chloro-4-methoxypyridine: A Versatile Intermediate for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-methoxypyridine is a halogenated and functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position, a chlorine atom at the 2-position, and an electron-donating methoxy group at the 4-position, offers multiple avenues for selective functionalization. This makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common motif in a vast number of biologically active compounds, and the strategic placement of reactive handles allows for the construction of diverse molecular libraries for drug discovery and development.
This technical guide provides an in-depth overview of the physicochemical properties, potential synthetic routes, and key chemical transformations of this compound. The experimental protocols provided are based on established methodologies for closely related compounds and serve as a guide for researchers to develop specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling, storage, and application in chemical reactions. The data presented in Table 1 has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 144584-29-2 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Off-white to pale yellow solid/crystalline powder | |
| Purity | Typically ≥97% | [1] |
| Storage | Store under an inert atmosphere (e.g., Argon) | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
A potential starting material for the synthesis of this compound is 3-amino-2-chloro-4-methoxypyridine. The synthesis could proceed via diazotization of the amino group followed by a Sandmeyer reaction with a bromide source.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from Sandmeyer reaction of a related aminopyridine)
This protocol is adapted from the synthesis of 4-Bromo-2-methoxypyridine and may require optimization.[5]
-
Diazotization:
-
Dissolve 3-amino-2-chloro-4-methoxypyridine (1.0 eq.) in a solution of 48% hydrobromic acid.
-
Cool the mixture to between -10 °C and 0 °C using an appropriate cooling bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is expected.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield this compound.
-
Key Chemical Transformations and Reactivity
The two halogen substituents on the pyridine ring of this compound are the primary sites for further chemical modification. The reactivity of these positions is influenced by the electronic nature of the pyridine ring and the inherent properties of the carbon-halogen bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the 3-position via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position (alpha to the nitrogen) towards nucleophilic attack. Therefore, the chlorine atom at the C-2 position is susceptible to displacement by various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. It is anticipated that under standard conditions, this reaction will occur selectively at the C-3 (bromo) position.
Experimental Protocol (Representative)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 3-position.
Experimental Protocol (Representative)
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with water or a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-2 position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. This provides a complementary method for functionalization, often occurring under different conditions than the palladium-catalyzed reactions.
Experimental Protocol (Representative for Amination)
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar solvent (e.g., ethanol, isopropanol, or DMF).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.5 eq.). A base (e.g., K₂CO₃ or Et₃N) may be required depending on the nucleophilicity of the amine.
-
Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried, concentrated, and the product purified by column chromatography or recrystallization.
Representative Reaction Data (Adapted from Analogous Systems)
The following table provides an overview of expected yields for key reactions based on data from similarly substituted pyridine systems. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Position of Reactivity | Substrate Class | Typical Yield (%) |
| Suzuki-Miyaura Coupling | C-3 (Bromo) | Arylboronic acids | 70-95 |
| Buchwald-Hartwig Amination | C-3 (Bromo) | Primary/Secondary Amines | 60-90 |
| Nucleophilic Substitution | C-2 (Chloro) | Aliphatic/Aromatic Amines | 50-85 |
Application in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry. This compound serves as a versatile starting point for the synthesis of novel compounds for biological screening. The ability to selectively functionalize the molecule at two different positions allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
Caption: A general workflow for the use of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its dual halogenation allows for selective and sequential functionalization through a variety of modern synthetic methodologies. While detailed literature on this specific compound is sparse, its reactivity can be reliably predicted based on well-established principles of pyridine chemistry. This guide provides researchers with a solid foundation for incorporating this building block into their synthetic strategies for the development of novel pharmaceuticals and other advanced materials. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed by trained professionals in a controlled laboratory environment.
References
The Strategic Role of 3-Bromo-2-chloro-4-methoxypyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-methoxypyridine is a versatile, polysubstituted heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group and two distinct halogen atoms on the pyridine core provides a platform for a variety of selective chemical transformations. The differential reactivity of the bromine and chlorine substituents allows for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its effective utilization in the synthesis of complex molecular architectures for drug discovery and materials science.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₆H₅BrClNO[1] |
| Molecular Weight | 222.47 g/mol [1] |
| CAS Number | 144584-29-2[1] |
| Appearance | White solid |
| Boiling Point | 261.2±35.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm³ |
| Storage | Store under an inert atmosphere (Argon charged)[1] |
Synthesis of this compound
The preparation of this compound can be achieved from commercially available 2,4-dihydroxypyridine through a three-step sequence involving bromination, chlorination, and methoxylation[2].
Experimental Protocol: Synthesis of this compound[2]
Step 1: Bromination of 2,4-Dihydroxypyridine A solution of 2,4-dihydroxypyridine in aqueous hydrobromic acid and acetic acid is treated with bromine to yield 3-bromo-2,4-dihydroxypyridine.
Step 2: Chlorination of 3-Bromo-2,4-dihydroxypyridine The resulting 3-bromo-2,4-dihydroxypyridine is heated with phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF) to afford 3-bromo-2,4-dichloropyridine.
Step 3: Methoxylation of 3-Bromo-2,4-dichloropyridine To a stirring solution of 3-bromo-2,4-dichloropyridine in methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is stirred at room temperature and then heated at reflux for 8 hours to yield this compound[2]. The overall yield for this three-step process is reported to be 62%[2].
Key Chemical Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for selective functionalization at the C3 position, leaving the C2-chloro group available for subsequent transformations.
Regioselectivity of Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of dihalopyridines, the general order of reactivity for the halogens is I > Br > Cl. For this compound, this principle dictates that reactions will preferentially occur at the C3-Br bond under standard conditions. More forcing conditions or the use of specialized catalyst systems may be required to induce reactivity at the C2-Cl bond.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-2-chloro-4-methoxypyridine as a key building block. This versatile substrate allows for the selective introduction of aryl or heteroaryl moieties at the 3-position of the pyridine ring, a common structural motif in medicinally relevant compounds. The protocols and data presented herein are based on established methodologies for structurally similar dihalogenated pyridines and serve as a robust starting point for reaction optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. In the case of this compound, the reaction is anticipated to proceed with high regioselectivity. The carbon-bromine bond at the C3 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the C2 position.[1] This differential reactivity allows for the selective formation of a new carbon-carbon bond at the C3 position, leaving the chloro-substituent at C2 available for subsequent transformations.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final product, regenerating the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related 3-bromo-2-substituted pyridines with various arylboronic acids. This data provides a strong foundation for the development of a specific protocol for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [2] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [2] |
| 4 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [3] |
| 5 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-aryl-2-chloro-4-methoxypyridine product.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-methoxypyridine is a versatile building block in organic synthesis, particularly for the preparation of highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and functional materials. The presence of two distinct halogen atoms, bromine at the 3-position and chlorine at the 2-position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the selective cross-coupling at the C-Br bond, leveraging its higher reactivity compared to the C-Cl bond. The methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, enabling the formation of C-C and C-N bonds with a high degree of chemoselectivity.
Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is based on the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. By carefully selecting the reaction conditions—catalyst, ligand, base, solvent, and temperature—it is possible to achieve selective coupling at the 3-position while leaving the 2-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chloro-4-methoxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 93 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 85 |
Note: The data presented are representative examples adapted from similar substrates and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling```dot
Caption: General workflow for the Sonogashira coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a reliable and selective route to a diverse range of 3-substituted-2-chloro-4-methoxypyridines. The protocols and data provided herein serve as a guide for researchers in the synthesis of novel compounds for applications in drug discovery and materials science. It is important to note that optimization of the reaction conditions for each specific substrate is often necessary to achieve the best results.
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in a wide range of pharmaceuticals and functional materials. These application notes provide detailed protocols and guidelines for the Buchwald-Hartwig amination of 3-bromo-2-chloro-4-methoxypyridine, a versatile building block in drug discovery. The presence of two distinct halogen substituents on the pyridine ring allows for selective functionalization, with the bromo group at the C3 position being the more reactive site for amination under typical Buchwald-Hartwig conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to the Pd(0) species. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is a reductive elimination that yields the desired N-aryl amine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3] The choice of ligand and base is crucial for the success of the reaction, particularly for heteroaromatic substrates.
Regioselectivity
In dihalogenated pyridines such as this compound, the carbon-bromine bond is generally more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond. This difference in reactivity allows for the regioselective amination at the C3 position, leaving the chloro group at the C2 position intact for potential subsequent cross-coupling reactions. This selective functionalization is a key advantage in the synthesis of complex substituted pyridines.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromopyridine and 2-chloro-3-bromopyridine substrates with various primary and secondary amines. This data serves as a guide for optimizing the reaction of this compound.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 88-98 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 85-95 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 90 | 16 | 80-90 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 70-80 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. Note: These reactions are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All solvents and reagents should be anhydrous.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the flask under a positive flow of argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-methoxy-N-phenylpyridin-3-amine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos
-
NaOtBu
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Under a counterflow of argon, add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.5 mmol, 1.5 equiv.) to the stirring mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by GC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 4-(2-chloro-4-methoxypyridin-3-yl)morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 3-bromo-2-chloro-4-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This document outlines optimized conditions, experimental procedures, and data presentation to guide the successful synthesis of various alkynylpyridine derivatives.
Introduction
The Sonogashira coupling reaction is a fundamental tool in organic synthesis, enabling the direct alkynylation of aryl halides.[1][3] For a substrate such as this compound, selective coupling at the more reactive C-Br bond is generally expected over the C-Cl bond, offering a pathway to regioselectively introduce alkyne functionalities.[4] The resulting 3-alkynyl-2-chloro-4-methoxypyridine derivatives are valuable intermediates for further functionalization in the development of novel pharmaceuticals and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.[5]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Key Reaction Parameters and Optimization
The efficiency and selectivity of the Sonogashira coupling are influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes common conditions that can be adapted and optimized for this compound.
| Parameter | Common Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%.[6] |
| Copper(I) Co-catalyst | CuI, CuBr | Typically used in catalytic amounts (e.g., 1-5 mol%). Copper-free conditions are also possible.[7] |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive substrates.[8] |
| Base | Et₃N, i-Pr₂NEt, K₂CO₃, Cs₂CO₃ | An amine base is commonly used, often serving as the solvent as well.[5] |
| Solvent | DMF, THF, Toluene, Acetonitrile | Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[9] |
| Temperature | Room temperature to 100 °C | Higher temperatures may be required for less reactive substrates but can also lead to side reactions.[10] |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | A slight excess of the alkyne (1.1-1.5 equivalents) is typically used. |
Experimental Protocols
Below are two representative protocols for the Sonogashira coupling of this compound. Note: These are generalized procedures and may require optimization for specific alkynes.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a standard palladium/copper co-catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous and degassed THF, followed by triethylamine. The volume of solvent should be sufficient to dissolve the reactants.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-2-chloro-4-methoxypyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous and degassed DMF.
-
Add the terminal alkyne (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizing the Workflow
The general experimental workflow for a Sonogashira coupling reaction can be visualized as follows:
Caption: General workflow for the Sonogashira coupling reaction.
Data Presentation: Comparative Table of Reaction Conditions
The following table provides a template for summarizing and comparing the results of different Sonogashira coupling protocols.
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (3) | THF | 60 | 12 | e.g., 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 18 | e.g., 78 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | Toluene | 100 | 24 | e.g., 92 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt (4) | Acetonitrile | 80 | 16 | e.g., 65 |
Yields are hypothetical and for illustrative purposes only.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are often flammable and should be handled with care.
-
Reactions under an inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromo-2-chloro-4-methoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-methoxypyridine is a versatile, tri-substituted pyridine building block that holds significant value in medicinal chemistry. Its strategic placement of bromo, chloro, and methoxy functional groups on the pyridine core offers a rich platform for molecular elaboration, enabling the synthesis of diverse and complex drug candidates. The pyridine scaffold itself is a prevalent motif in numerous FDA-approved drugs, and the specific substitution pattern of this compound allows for regioselective modifications, making it a valuable starting material for targeting a wide range of therapeutic areas, including oncology and neurological disorders.
The bromine and chlorine atoms serve as orthogonal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise introduction of aryl, heteroaryl, amino, and alkynyl moieties, which are crucial for tuning the pharmacological properties of a lead compound. The methoxy group can influence the compound's electronic properties, metabolic stability, and conformational preferences, further contributing to the optimization of drug-like characteristics.
Application in the Synthesis of Orexin Receptor Antagonists
A key application of this compound is in the synthesis of orexin receptor antagonists. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness, and their receptors (OX1R and OX2R) are important targets for the treatment of insomnia.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors primarily couple to Gq and/or Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately leading to neuronal excitation. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Antagonists block these downstream signaling events by preventing orexin binding.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common and crucial synthetic transformations in medicinal chemistry.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl moieties at the 3-position of the pyridine ring.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
The Strategic Application of 3-Bromo-2-chloro-4-methoxypyridine in the Discovery of Novel Kinase Inhibitors
Introduction:
3-Bromo-2-chloro-4-methoxypyridine (CAS No. 144584-29-2) is a highly functionalized heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique substitution pattern, featuring reactive bromine and chlorine atoms alongside a methoxy group on a pyridine core, renders it a versatile scaffold for the synthesis of complex molecular architectures. The pyridine moiety is a common feature in many approved drugs, and the strategic placement of reactive handles on this scaffold allows for the systematic exploration of chemical space to identify novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of kinase inhibitors, with a particular focus on inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases.
Application Notes
The inherent reactivity of this compound makes it an ideal starting material for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position and the chlorine atom at the 2-position offer differential reactivity, allowing for selective and sequential functionalization. This enables the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.
One notable application of this building block is in the synthesis of inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in the progression of various cancers, where it promotes tumor growth and metastasis, as well as in inflammatory conditions.[3][4] Therefore, the development of potent and selective CSF-1R inhibitors is a promising therapeutic strategy. This compound serves as a key precursor for the synthesis of the core structures of such inhibitors.
Featured Application: Synthesis of a CSF-1R Inhibitor Intermediate
A key step in the synthesis of certain CSF-1R inhibitors involves the nucleophilic substitution of the chlorine atom at the 2-position of this compound, followed by a subsequent Suzuki-Miyaura coupling at the 3-position. This strategy allows for the introduction of different moieties to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-((5-Bromo-4-methoxypyridin-2-yl)oxy)methyl)-6-methoxypyridazine
This protocol details the synthesis of a key intermediate in the development of CSF-1R inhibitors, as adapted from patent literature.
Materials:
-
This compound
-
(6-methoxypyridazin-3-yl)methanol
-
Potassium tert-butoxide
-
1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (6-methoxypyridazin-3-yl)methanol (1.0 equivalent) in 1,4-dioxane in a round-bottom flask, add Potassium tert-butoxide (1.3 equivalents) at 0°C.
-
Stir the mixture at 0°C for 10 minutes.
-
To this mixture, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 100°C for 2 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain 3-(((5-bromo-4-methoxypyridin-2-yl)oxy)methyl)-6-methoxypyridazine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the subsequent functionalization of the synthesized intermediate via a Suzuki-Miyaura cross-coupling reaction.[5][6]
Materials:
-
3-(((5-Bromo-4-methoxypyridin-2-yl)oxy)methyl)-6-methoxypyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-(((5-bromo-4-methoxypyridin-2-yl)oxy)methyl)-6-methoxypyridazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The development of potent kinase inhibitors requires rigorous evaluation of their biological activity. The following table summarizes representative quantitative data for a series of CSF-1R inhibitors, illustrating the potency that can be achieved for this target.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Pexidartinib | CSF-1R | 13 | M-NFS-60 Proliferation | M-NFS-60 | [7] |
| PLX7486 | CSF-1R | <10 | - | - | [8] |
| Compound 12b | CSF-1R | 7.18 | Ba/F3-CSF1R Proliferation | Ba/F3-CSF1R | [9] |
| BPR1R024 (12) | CSF-1R | 0.53 | Ba/F3-CSF1R Proliferation | Ba/F3-CSF1R | [7] |
Note: The compounds listed are representative CSF-1R inhibitors and may not be directly synthesized from this compound. The data is presented to illustrate the typical potency of inhibitors targeting the CSF-1R pathway.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a CSF-1R inhibitor scaffold.
CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling pathway and point of inhibition.
References
- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ecmcnetwork.org.uk [ecmcnetwork.org.uk]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-methoxypyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The strategic placement of bromo, chloro, and methoxy substituents on the pyridine ring offers a rich platform for selective chemical modifications, enabling the construction of diverse molecular scaffolds that can target the ATP-binding site of various kinases. The pyridine core is a well-established pharmacophore in numerous approved kinase inhibitors, valued for its ability to form crucial hydrogen bond interactions within the kinase hinge region.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors via key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at specific positions on the pyridine ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Chemical Transformations
The differential reactivity of the bromine and chlorine atoms on the this compound scaffold allows for sequential and site-selective functionalization. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling a hierarchical approach to molecular elaboration.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chloro-4-methoxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 6 | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-chloro-4-methoxypyridines
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, a common strategy in the design of kinase inhibitors to probe deeper pockets within the ATP-binding site.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 80-90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | 85-95 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-bromo-4-methoxypyridines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the 2-position of the pyridine ring. This transformation is crucial for accessing scaffolds that can mimic the adenine core of ATP.[1][2]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 80-120 °C and stir until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 75-85 |
| Aniline | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 70-80 |
| Benzylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 10 | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Application in Kinase Inhibitor Synthesis: A Workflow Example
The sequential application of these key transformations allows for the construction of complex kinase inhibitor scaffolds. A typical workflow might involve an initial Suzuki or Sonogashira coupling at the 3-position, followed by a Buchwald-Hartwig amination or nucleophilic aromatic substitution at the 2-position.
Caption: A typical workflow for kinase inhibitor synthesis.
Targeted Signaling Pathways
Derivatives of substituted pyridines are known to target a variety of kinase signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and Src family kinase pathways are prominent examples.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for drug development.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its capacity to undergo selective and sequential functionalization via robust cross-coupling reactions provides medicinal chemists with a powerful tool to efficiently generate diverse libraries of compounds for biological screening. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this building block in the development of next-generation targeted therapies.
References
Application Notes: 3-Bromo-2-chloro-4-methoxypyridine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-bromo-2-chloro-4-methoxypyridine as a key intermediate in the synthesis of next-generation agrochemicals. The strategic placement of bromo, chloro, and methoxy functional groups on the pyridine ring offers a versatile platform for the development of novel herbicides and fungicides through various synthetic transformations. The differential reactivity of the halogen substituents allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures with enhanced biological activity.
Hypothetical Application in Herbicide Synthesis
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of picolinate herbicides. These herbicides act as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of targeted broadleaf weeds.
A plausible synthetic application of this compound is in the creation of novel picolinic acid herbicides. The following sections outline a hypothetical synthetic pathway and the biological action of a representative compound, "Pyricloram."
Data Presentation
The following table summarizes hypothetical biological activity data for the notional herbicide, Pyricloram, synthesized from this compound. The data is presented to be representative of this class of herbicides.
| Compound ID | Target Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference Herbicide | Reference Efficacy (%) |
| Pyricloram | Galium aparine (Cleavers) | 5 | 95 | Aminopyralid | 92 |
| Pyricloram | Stellaria media (Chickweed) | 5 | 92 | Aminopyralid | 90 |
| Pyricloram | Cirsium arvense (Canada Thistle) | 10 | 88 | Clopyralid | 85 |
| Pyricloram | Zea mays (Corn) | 50 | <10 (crop safety) | Aminopyralid | <10 (crop safety) |
| Pyricloram | Triticum aestivum (Wheat) | 50 | <5 (crop safety) | Aminopyralid | <5 (crop safety) |
Experimental Protocols
The synthesis of Pyricloram from this compound can be envisioned through a multi-step process involving a selective cross-coupling reaction, followed by nucleophilic substitution and subsequent hydrolysis.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-chloro-4-methoxypyridine intermediate.
Protocol 2: Cyanation of the 2-chloro Position
Materials:
-
3-Aryl-2-chloro-4-methoxypyridine intermediate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-aryl-2-chloro-4-methoxypyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford the 2-cyano-3-aryl-4-methoxypyridine.
Protocol 3: Hydrolysis to Picolinic Acid (Pyricloram)
Materials:
-
2-Cyano-3-aryl-4-methoxypyridine
-
6M Hydrochloric acid
Procedure:
-
Suspend the 2-cyano-3-aryl-4-methoxypyridine (1.0 eq) in 6M HCl.
-
Heat the mixture to reflux (approximately 110 °C) for 24 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield Pyricloram.
Visualizations
Synthetic Pathway for Pyricloram
Caption: Hypothetical synthesis of "Pyricloram".
Mechanism of Action for Picolinate Herbicides
Caption: Auxin herbicide signaling pathway.
Application Notes and Protocols for Reactions with 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-chloro-4-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its distinct halogen functionalities, which allow for selective and sequential reactions. The protocols detailed below are based on established methodologies for structurally similar compounds and serve as a starting point for reaction optimization.
Physicochemical Properties
| Property | Value |
| CAS Number | 144584-29-2[1][2] |
| Molecular Formula | C₆H₅BrClNO[1] |
| Molecular Weight | 222.47 g/mol [3] |
| Appearance | Likely a solid |
| Purity | Typically ≥97%[1][3] |
Principle of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This differential reactivity is crucial when working with molecules like this compound, as it allows for selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Data is representative for similar bromopyridine substrates and should be used as a guideline for optimization. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is highly valuable in drug discovery for introducing primary or secondary amines at the 3-position of the pyridine ring.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 16 | 91 |
| Data is representative for similar bromopyridine substrates and should be used as a guideline for optimization. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 2.0-3.0 equiv.), the amine (1.2 equiv.), and this compound (1.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[4] This reaction allows for the direct introduction of an alkynyl group at the 3-position of the pyridine ring.
Representative Reaction Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 90 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | DMF | 80 | 12 | 85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3) | Toluene | 70 | 8 | 92 |
| Data is representative for similar bromopyridine substrates and should be used as a guideline for optimization. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent/Solvent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPA, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the this compound core via the reactions described above can lead to novel compounds with potential therapeutic applications. For instance, the introduction of aryl and heteroaryl moieties can lead to compounds with significant anticancer activity.[5] The structure-activity relationship (SAR) of pyridine derivatives is a key area of research, where modifications to the substituents on the pyridine ring can fine-tune biological activity.[6] The derivatives of this compound are valuable scaffolds for creating libraries of compounds for screening against various biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.[7]
References
- 1. This compound | CAS#:144584-29-2 | Chemsrc [chemsrc.com]
- 2. 3-Bromo-2-chloro-4-methoxypyridin | [frontierspecialtychemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the regioselective functionalization of 3-bromo-2-chloro-4-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the C3-Br and C2-Cl bonds under palladium-catalyzed cross-coupling conditions allows for selective substitution at the C3 position, leaving the C2-chloro substituent available for subsequent transformations. This document outlines protocols for key regioselective reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity of halogens generally follows the trend: I > Br > OTf > Cl. Consequently, the C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, highly selective coupling can be achieved at the more reactive C-Br bond.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of 3-aryl-2-chloro-4-methoxypyridines.
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific data for a wide range of arylboronic acids with this compound is not extensively published, the following table provides representative conditions and expected yields based on reactions with structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is a general procedure for the selective Suzuki-Miyaura coupling at the C3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C3 position of this compound and a terminal alkyne, yielding 3-alkynyl-2-chloro-4-methoxypyridines.
Data Presentation: Sonogashira Coupling Conditions
The following table provides a general set of conditions for the regioselective Sonogashira coupling.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-3) | CuI (4-6) | Et₃N (2-3) | THF or DMF | RT - 50 | 3-6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2-3) | CuI (4-6) | Et₃N (2-3) | THF or DMF | RT - 50 | 3-6 | 75-85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2-3) | CuI (4-6) | Et₃N (2-3) | THF or DMF | RT - 50 | 3-6 | 85-95 |
Experimental Protocol: Regioselective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (4-6 mol%)
-
Amine base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Reaction scheme for the Sonogashira coupling.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-amino-2-chloro-4-methoxypyridine derivatives through the formation of a C-N bond at the C3 position.[1][2][3]
Data Presentation: Buchwald-Hartwig Amination Conditions
The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 | 12-24 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 | 12-24 | 75-85 |
| 3 | Benzophenone imine (NH₃ surrogate) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 70-80 (after hydrolysis) |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add the amine and solvent via syringe.
-
Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Functionalization of the Pyridine Ring in 3-Bromo-2-chloro-4-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 3-bromo-2-chloro-4-methoxypyridine, a versatile building block in medicinal chemistry and organic synthesis. The presence of two distinct halogen atoms at the C2 and C3 positions, along with a methoxy group at C4, allows for a range of selective chemical transformations, enabling the synthesis of diverse and complex pyridine derivatives.
Introduction to Reactivity
The pyridine ring in this compound is electron-deficient, which, combined with the electron-withdrawing effects of the chloro and bromo substituents, influences its reactivity. The key to the synthetic utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 2-position.[1] This chemoselectivity allows for the sequential functionalization of the pyridine core.
This document will focus on four primary classes of reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by introducing aryl or vinyl groups at the C3 position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by introducing a variety of amine moieties at the C3 position.
-
Palladium-Catalyzed Cyanation: For the introduction of a cyano group at the C3 position, a versatile precursor for other functional groups.
-
Directed Ortho-Lithiation: For functionalization at the C5 position, leveraging the directing effect of the methoxy group.
Key Functionalization Reactions and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, this reaction is expected to proceed selectively at the more reactive C3-bromo position.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (3) | Toluene | 100 | 18 | ~90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ (2 M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | ~88 |
Note: Yields are based on reactions with structurally similar bromopyridines and serve as a strong starting point for optimization.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] Similar to the Suzuki coupling, this reaction is expected to be selective for the C3-bromo position.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 80 | 18 | Good |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Dioxane | 100 | 12 | High |
Note: Yields are based on general knowledge of Buchwald-Hartwig reactions on similar substrates and may require optimization.[4]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the desired 3-amino-2-chloro-4-methoxypyridine derivative.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation
The introduction of a cyano group provides a versatile handle for further transformations. Palladium-catalyzed cyanation using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a preferred method.[5][6]
Table 3: Representative Conditions for Palladium-Catalyzed Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ (2) | DMF | 130 | 12 | Good |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | - | DMAc | 120 | 6 | High |
Note: Yields are estimated based on similar aryl bromides. Reactions with K₄[Fe(CN)₆] are generally preferred due to lower toxicity.[7]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.6 mmol, 0.6 equiv.).
-
Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 130 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 2-chloro-4-methoxy-3-cyanopyridine by column chromatography.
Experimental Workflow: Cyanation
Caption: General workflow for the palladium-catalyzed cyanation reaction.
Directed Ortho-Lithiation
Directed ortho-lithiation allows for the functionalization of the pyridine ring at a position adjacent to a directing group. In the case of this compound, the 4-methoxy group can direct lithiation to the C5 position. Subsequent quenching with an electrophile introduces a new substituent at this position.
Table 4: Representative Conditions for Directed Ortho-Lithiation
| Entry | Lithiating Agent | Electrophile | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | n-BuLi | DMF | THF | -78 | 1 h | Moderate |
| 2 | LDA | Benzaldehyde | THF | -78 | 1 h | Good |
| 3 | LTMP | I₂ | THF | -78 | 1 h | Good |
Note: Yields are estimates and highly dependent on the specific electrophile and reaction conditions.
Experimental Protocol: Directed Ortho-Lithiation
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried flask. Cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 mmol, 1.1 equiv. in hexanes) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Logical Relationship: Regioselectivity in Functionalization
Caption: Regioselectivity in the functionalization of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of polysubstituted pyridines. The differential reactivity of its functional groups allows for selective and sequential modifications, making it a powerful tool for the construction of complex molecular architectures relevant to drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this important building block. Optimization of the described conditions may be necessary for specific substrates and desired outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-4-methoxypyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-chloro-4-methoxypyridine and various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 3-aryl-2-chloro-4-methoxypyridine derivatives, which are key structural motifs in pharmacologically active compounds. Notably, these derivatives have shown potential as tubulin polymerization inhibitors, making them attractive candidates for anticancer drug development.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[3] In the context of drug discovery, this reaction is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The coupling of this compound with arylboronic acids provides access to a class of compounds that can mimic the cis-stilbene structure of natural tubulin inhibitors like Combretastatin A-4.[1][4] The resulting 3-aryl-4-methoxypyridine scaffold has been identified as a promising framework for the development of novel anticancer agents that target microtubule dynamics.[1][2]
Data Presentation: Representative Reaction Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of this compound with various arylboronic acids. These yields are based on typical results obtained for similar bromopyridine substrates under optimized conditions.[3][5]
| Arylboronic Acid | Product | Representative Yield (%) | Notes |
| Phenylboronic acid | 2-chloro-4-methoxy-3-phenylpyridine | 85-95 | Electron-neutral boronic acids generally provide high yields. |
| 4-Methoxyphenylboronic acid | 2-chloro-4-methoxy-3-(4-methoxyphenyl)pyridine | 90-98 | Electron-donating groups on the arylboronic acid can enhance reactivity. |
| 4-Chlorophenylboronic acid | 2-chloro-3-(4-chlorophenyl)-4-methoxypyridine | 80-90 | Electron-withdrawing groups may slightly reduce yields but are well-tolerated. |
| 2-Methylphenylboronic acid | 2-chloro-4-methoxy-3-(o-tolyl)pyridine | 75-85 | Steric hindrance from ortho-substituents can lead to slightly lower yields.[1] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[3]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water solvent mixture (4:1 ratio).
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-chloro-4-methoxypyridine product.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the synthesized compounds.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Proposed mechanism of action as a tubulin inhibitor.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2-chloro-4-methoxypyridine
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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura coupling reaction with 3-Bromo-2-chloro-4-methoxypyridine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low to No Product Yield
-
Question: My reaction shows very low conversion of the starting material. What are the likely causes?
-
Answer: Low conversion is a frequent challenge and can stem from several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a well-documented issue with pyridine-containing substrates.
-
Poor Oxidative Addition: The C-Br bond at the 3-position is the primary site of reaction. While more reactive than the C-Cl bond, conditions may still be suboptimal for efficient oxidative addition, which is often the rate-determining step.[2]
-
Inefficient Catalyst Generation: If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to the active Pd(0) species might be inefficient, leading to low concentrations of the active catalyst.[3]
-
-
Question: How can I improve my yield?
-
Answer: To improve the yield, consider the following systematic adjustments:
-
Change the Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst, promote oxidative addition, and sterically shield the metal center from being poisoned by the pyridine nitrogen.[2][3] Highly effective options include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Select a More Robust Catalyst: Switch to a more active and stable precatalyst system. Pre-formed Pd(0) sources like Pd(PPh₃)₄ or highly active palladacycle precatalysts can be effective.[4][5]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition.[3] However, monitor the reaction closely as elevated temperatures can also promote side reactions.
-
Screen Different Bases: The choice of base is critical for activating the boronic acid.[3][6] A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) is frequently a good starting point.[3] If results are poor, screen other bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[7][8]
-
Ensure Anaerobic Conditions: Oxygen can lead to the homocoupling of the boronic acid and can deactivate the palladium catalyst.[1][2] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Problem 2: Formation of Significant Byproducts
-
Question: I am observing significant impurities alongside my desired product. What are these and how can I minimize them?
-
Answer: Common byproducts in Suzuki couplings include:
-
Protodeboronation: This is the hydrolysis of the C-B bond on your boronic acid/ester, replacing it with a hydrogen atom.[3] This is often exacerbated by excess water or insufficiently strong base.
-
Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen or inefficient catalyst systems.
-
Dehalogenation: The starting this compound can undergo dehalogenation (replacement of Br with H).
-
Solution: Carefully optimize reaction conditions, particularly temperature and base, to favor the desired cross-coupling pathway.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Which halogen is more reactive on this compound?
-
Answer: The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed Suzuki couplings. The reactivity of carbon-halogen bonds for oxidative addition to palladium follows the trend: C–I > C–Br >> C–Cl.[9][10] Therefore, selective coupling at the C-Br position is expected under standard conditions.
-
Question 2: What is the best palladium catalyst and ligand combination to start with?
-
Answer: For challenging heteroaryl substrates like this, a highly active catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3] These ligands are known to be effective for electron-deficient heteroaryl chlorides and bromides.[3]
-
Question 3: How do I choose the right base and solvent?
-
Answer: The base activates the boronic acid for transmetalation.[6]
-
Bases: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is an excellent first choice for difficult couplings.[3] Other effective options include Cs₂CO₃ and K₂CO₃ .[3]
-
Solvents: Anhydrous, polar aprotic solvents are typically used. Common choices include mixtures of 1,4-Dioxane/Water , Toluene/Water , or THF.[8][10] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Question 4: Should I use a boronic acid or a boronic ester?
-
Answer: If you are experiencing issues with protodeboronation (hydrolysis of the boronic acid), switching to a more stable boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt is a highly effective strategy.[2][3] These reagents are less prone to decomposition under the reaction conditions.
Data & Recommended Conditions
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl halides; bulky ligand prevents catalyst deactivation.[3] |
| Pd(PPh₃)₄ | (None) | 2-5% | Commercially available Pd(0) source; may be less effective for unreactive substrates. |
| PdCl₂(dppf) | (None) | 2-5% | A common, robust precatalyst, but may require higher temperatures. |
| (PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines, indicating high activity for C-Cl bonds.[11] |
Table 2: Base and Solvent Selection Guide
| Base | Equivalents | Recommended Solvents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Often the most effective base for challenging couplings.[3] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DME | A strong base, good alternative to K₃PO₄. |
| K₂CO₃ | 2.0 - 3.0 | MeCN/H₂O, Toluene/H₂O | A standard, cost-effective choice.[3] |
| KF | 3.0 | THF | Can be effective and is milder if base-sensitive functional groups are present.[6][8] |
Experimental Protocol: General Procedure
This is a generalized procedure and should be optimized for specific substrates and scales.
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst/ligand (see Table 1 for loading).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.[3]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to obtain the desired coupled product.[3]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Caption: Regioselectivity of the Suzuki coupling on the pyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in 3-Bromo-2-chloro-4-methoxypyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with 3-Bromo-2-chloro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[1][2] Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C-3 position, leaving the chloro-substituent available for subsequent transformations.[1]
Q2: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions with this substrate?
A2: Low yields in Suzuki-Miyaura coupling of bromo-chloro-pyridines are often due to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[3] The use of bulky, electron-rich phosphine ligands can help mitigate this.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[3] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[3][5]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[3]
Q3: Can I perform a Buchwald-Hartwig amination on this compound? Which halogen will react first?
A3: Yes, the Buchwald-Hartwig amination is a suitable reaction for this substrate.[6] Similar to other palladium-catalyzed reactions, the C-Br bond is more reactive and will preferentially undergo amination over the C-Cl bond, allowing for chemoselective functionalization.[1]
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[3][4] To minimize this:
-
Thoroughly Degas Solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[3]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas.[3]
-
Use a Pd(0) Source or an Efficient Precatalyst: Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) state can promote homocoupling.[4]
Q5: Is it possible to perform a lithiation reaction on this compound?
A5: Lithiation of substituted pyridines is possible but can be complex. Directed ortho-metalation can be influenced by the substituents present. For 4-methoxypyridine, lithiation can occur at the C-3 position.[7] However, with the presence of two halogens, halogen-metal exchange is a likely and often faster reaction. The bromine atom is more susceptible to exchange than chlorine. Careful selection of the organolithium reagent and reaction conditions is crucial to control the regioselectivity and avoid side reactions.[7][8]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst complex to ensure consistent activity. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.[3] |
| Insufficient Base Strength | The base may not be strong enough to promote the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[3] Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[3][4] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments of 10-20 °C.[4] |
| Inappropriate Ligand | The chosen ligand may not be optimal for the specific transformation. For challenging couplings, employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[4] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Suggested Solution |
| Debromination/Dechlorination | The presence of water or other protic sources can lead to the replacement of the halogen with hydrogen. | Use anhydrous solvents and thoroughly dry all glassware. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[3][4] | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[3] |
| Symmetrical Bipyridine Formation | High catalyst loading or prolonged reaction time.[9] | Reduce the catalyst loading in small increments. Monitor the reaction closely and stop it once the starting material is consumed.[9] |
Experimental Protocols
Note: The following are generalized procedures and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[10]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%), ligand (if applicable), and base (e.g., NaOᵗBu, 1.5-2.5 eq.) under an inert atmosphere.[11]
-
Reagent Addition: Add this compound (1.0 eq.) to the Schlenk tube. Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times). Add the anhydrous solvent (e.g., Toluene, Dioxane) via syringe, followed by the amine (1.1-1.5 eq.).[11]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[11]
-
Monitoring and Work-up: Monitor the reaction progress. Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[11]
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[10]
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF[10] |
| Temperature | 80 - 110 °C[10] |
| Typical Yield | 60 - 95% (highly substrate-dependent)[10] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Solvent | Temperature (°C) | Notes |
| NaOᵗBu | Toluene, Dioxane | 80 - 110 | A strong, commonly used base.[11] |
| LiHMDS | Toluene, THF | 80 - 110 | Another strong, non-nucleophilic base.[11] |
| K₃PO₄ | THF/H₂O | 80 - 100 | A strong base effective for less reactive substrates.[3] |
| Cs₂CO₃ | Dioxane | 90 - 110 | Often provides higher yields but is more expensive.[3] |
Visualizations
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-2-chloro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine. The following information is curated to address potential challenges during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities encountered during the synthesis of this compound?
A1: While specific literature on the side reactions of this compound is limited, based on the synthesis of analogous substituted pyridines, the most probable impurities include:
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Isomeric byproducts: Formation of constitutional isomers with different substitution patterns on the pyridine ring.
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Incompletely halogenated intermediates: Residual starting materials or intermediates that have not undergone full bromination or chlorination.
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Over-halogenated products: Pyridine rings with additional bromine or chlorine atoms.
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Hydrolysis products: Formation of the corresponding pyridone due to the cleavage of the methoxy ether bond under acidic or basic conditions.
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Protonated species: The pyridine nitrogen is basic and can be protonated, which can affect its reactivity and solubility.
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomers is often dependent on the directing effects of the substituents already present on the pyridine ring. To minimize isomeric impurities, consider the following:
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Reaction Temperature: Maintain strict control over the reaction temperature, as temperature fluctuations can affect the regioselectivity of the halogenation.
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Choice of Halogenating Agent: The choice of brominating and chlorinating agents can influence the isomeric ratio of the products.
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Order of Substitution: The sequence in which the bromo, chloro, and methoxy groups are introduced onto the pyridine ring is crucial for achieving the desired isomer.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on Thin Layer Chromatography (TLC) Post-Synthesis
If your post-synthesis TLC shows multiple spots, it is indicative of a mixture of products. The table below outlines potential side products and suggested troubleshooting steps.
| Potential Side Product | Hypothesized Cause | Suggested Troubleshooting Steps |
| Isomeric Products | Non-regioselective halogenation. | Optimize reaction temperature and choice of halogenating agent. Consider a different synthetic route with more regioselective steps. |
| Incompletely Halogenated Byproducts | Insufficient reaction time or stoichiometry of the halogenating agent. | Increase the reaction time or the equivalents of the halogenating agent. Monitor the reaction progress closely by TLC. |
| Over-halogenated Byproducts | Excess of the halogenating agent or prolonged reaction time. | Carefully control the stoichiometry of the halogenating agent and monitor the reaction to stop it once the starting material is consumed. |
| Pyridone Formation | Hydrolysis of the methoxy group due to acidic or basic conditions. | Ensure anhydrous reaction conditions and use non-aqueous workup procedures if possible. If acidic or basic conditions are necessary, consider protecting the methoxy group. |
Issue 2: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors. The following workflow can help in identifying and resolving the issue.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Hypothetical Synthesis via Halogenation of a Methoxy-Pyridine Precursor
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Starting Material: 2-Chloro-4-methoxypyridine.
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Bromination:
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Dissolve 2-chloro-4-methoxypyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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Slowly add a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) at a controlled temperature (e.g., 0 °C to room temperature).
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
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Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
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Purify the crude product by column chromatography or recrystallization.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential reaction pathways leading to the desired product and common side products during the synthesis of this compound.
Caption: Potential synthesis and side reaction pathways.
Technical Support Center: Purification of 3-Bromo-2-chloro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-bromo-2-chloro-4-methoxypyridine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities depend on the synthetic route. A frequent approach is the bromination of 2-chloro-4-methoxypyridine. In this case, likely impurities include:
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Unreacted Starting Material: 2-chloro-4-methoxypyridine.
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Over-brominated Byproducts: Such as 3,5-dibromo-2-chloro-4-methoxypyridine.
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Regioisomers: Depending on the reaction conditions, other brominated isomers might form.
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Residual Brominating Reagent: And its byproducts (e.g., succinimide if NBS is used).
Q2: My crude NMR shows multiple singlets in the aromatic region. What could they be?
A2: Multiple singlets in the aromatic region of the 1H NMR spectrum likely indicate the presence of the starting material and/or over-brominated species alongside your desired product. The chemical shifts will vary, but generally, the proton on the pyridine ring will have a distinct singlet for each compound. Comparing the crude NMR to a spectrum of the starting material (2-chloro-4-methoxypyridine) can help identify that impurity.
Q3: I am having difficulty separating the product from the starting material by column chromatography. What can I do?
A3: The polarity difference between this compound and 2-chloro-4-methoxypyridine can be slight. To improve separation:
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Use a less polar eluent system: A lower percentage of the more polar solvent (e.g., ethyl acetate in hexanes) can increase the resolution.
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Employ a shallow gradient: If using gradient chromatography, a very slow increase in the polar solvent concentration can improve separation.
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Try a different solvent system: Consider dichloromethane/hexanes or toluene/ethyl acetate mixtures.
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Use a high-performance flash chromatography system: These systems can provide better separation efficiency.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective method for purifying this compound, especially for removing less soluble impurities. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Q5: What are some good starting solvent systems to screen for recrystallization?
A5: For polar aromatic compounds like this, you can screen solvent systems such as:
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Single solvents: Ethanol, isopropanol, or toluene.
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Solvent/anti-solvent pairs: Dichloromethane/hexanes, ethyl acetate/hexanes, or methanol/water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Product is an oil and will not crystallize.
| Possible Cause | Solution |
| Presence of significant impurities | Purify the crude material by column chromatography first to remove the bulk of impurities, then attempt recrystallization. |
| Incorrect solvent choice | The chosen solvent may be too good a solvent even at low temperatures. Try adding an anti-solvent dropwise to a concentrated solution of your product until it becomes cloudy, then warm to redissolve and cool slowly. |
| Supersaturation | Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure product if available. |
| Residual solvent | Ensure all reaction and workup solvents are thoroughly removed under high vacuum before attempting recrystallization. |
Problem 2: Poor recovery after column chromatography.
| Possible Cause | Solution |
| Product is highly soluble in the eluent | Decrease the polarity of the eluent system. |
| Product is adsorbing too strongly to the silica gel | Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent to compete for active sites on the silica. Given the basic nature of the pyridine ring, triethylamine is often a good choice. |
| Co-elution of product and impurities | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A solvent system that gives an Rf value of 0.2-0.3 for the product on TLC is often a good starting point for column chromatography. |
| Column was run too quickly | A slower flow rate can improve separation and reduce band broadening, leading to better collection of fractions. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexanes (or heptanes)
- Ethyl acetate
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Glass column, flasks, and other standard laboratory glassware
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it in a chamber with a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). Visualize the spots under UV light (254 nm). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 and is well-separated from impurities.
- Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar mixture, e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the packed column.
- Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexanes:ethyl acetate) to elute the product.
- Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
1. Materials:
- Partially purified this compound
- Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent/anti-solvent pair like ethyl acetate/hexanes)
- Erlenmeyer flask, condenser, heating mantle, and filtration apparatus
2. Procedure:
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. If using a solvent/anti-solvent pair, dissolve the solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature, then heat the solution.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent/anti-solvent pair, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
- Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Eluent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf of Product | Notes |
| Hexanes:Ethyl Acetate (9:1) | 0.3 - 0.4 | Good starting point for separation from non-polar impurities. |
| Hexanes:Ethyl Acetate (8:2) | 0.4 - 0.5 | May be needed if the product is slow to elute. |
| Dichloromethane:Hexanes (1:1) | 0.2 - 0.3 | Can provide different selectivity compared to ethyl acetate systems. |
Table 2: Potential Solvents for Recrystallization
| Solvent/System | Expected Solubility |
| Ethanol | Moderately soluble when hot, less soluble when cold. |
| Isopropanol | Similar to ethanol, but often gives better crystal formation. |
| Ethyl Acetate / Hexanes | Soluble in ethyl acetate, insoluble in hexanes. Good for anti-solvent crystallization. |
| Dichloromethane / Hexanes | Soluble in dichloromethane, insoluble in hexanes. Good for anti-solvent crystallization. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy based on initial purity assessment.
Technical Support Center: Synthesis of 3-Bromo-2-chloro-4-methoxypyridine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Bromo-2-chloro-4-methoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials or reagents. - Incorrect stoichiometry. | - Monitor the reaction progress using TLC or GC-MS. - Optimize the reaction temperature based on literature for similar pyridine substitutions. - Ensure all starting materials and reagents are pure and dry. - Carefully check the molar ratios of all reactants. |
| SYN-002 | Formation of multiple regioisomers. | - Lack of regioselectivity in the bromination or chlorination step. - Steric and electronic effects of the substituents on the pyridine ring. | - Employ a directing group to control the position of halogenation. - Use a milder halogenating agent to improve selectivity. - Adjust the reaction temperature; lower temperatures often favor a single isomer. |
| SYN-003 | Difficulty in purifying the final product. | - Presence of closely related isomers or byproducts. - Oily or non-crystalline nature of the product. | - Utilize column chromatography with a carefully selected eluent system. - Attempt recrystallization from a variety of solvents or solvent mixtures. - Consider derivatization to a crystalline solid for purification, followed by removal of the derivatizing group. |
| SYN-004 | Decomposition of the product during workup or purification. | - Instability of the substituted pyridine under acidic or basic conditions. - High temperatures during solvent evaporation or distillation. | - Perform workup at low temperatures. - Use a neutral extraction process if possible. - Remove solvents under reduced pressure at room temperature. |
| SYN-005 | Inconsistent results between batches. | - Variability in the quality of reagents or solvents. - Fluctuations in reaction conditions (temperature, stirring speed). - Atmospheric moisture affecting the reaction. | - Use reagents and solvents from the same trusted supplier. - Maintain strict control over all reaction parameters. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common strategy involves starting with a commercially available substituted pyridine, such as 2-chloro-4-methoxypyridine, and then performing a regioselective bromination at the 3-position.
Q2: How can I control the regioselectivity of the bromination step?
Controlling regioselectivity is a significant challenge in pyridine chemistry. The directing effects of the existing chloro and methoxy groups will influence the position of bromination. Lowering the reaction temperature and using a less reactive brominating agent, such as N-Bromosuccinimide (NBS), can enhance selectivity.
Q3: What are the typical reaction conditions for the methoxylation step?
If the synthesis involves introducing the methoxy group, a common method is nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine. This typically involves reacting the pyridine with sodium methoxide in methanol or a polar aprotic solvent like DMF at elevated temperatures.
Q4: What are the safety precautions I should take during this synthesis?
Halogenating agents can be corrosive and toxic. Pyridine and its derivatives often have strong, unpleasant odors and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How can I confirm the identity and purity of my final product?
The structure and purity of this compound should be confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
A plausible synthetic approach for this compound is outlined below. Please note that this is a generalized protocol and may require optimization.
Step 1: Bromination of 2-chloro-4-methoxypyridine
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-4-methoxypyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
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Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters for Bromination
| Parameter | Condition |
| Starting Material | 2-chloro-4-methoxypyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Catalyst Selection for 3-Bromo-2-chloro-4-methoxypyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-Bromo-2-chloro-4-methoxypyridine. This versatile building block presents unique challenges and opportunities in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
The cross-coupling reaction is expected to proceed selectively at the C-3 position, corresponding to the carbon-bromine bond. This selectivity is based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which follows the order I > Br > Cl. The carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond. While the C-2 position is electronically activated by the pyridine nitrogen, the inherent reactivity difference between the C-Br and C-Cl bonds typically governs the regioselectivity.[1]
Q2: How does the 4-methoxy group influence the cross-coupling reaction?
The 4-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can have a dual effect. It can slightly decrease the rate of oxidative addition at both the C-2 and C-3 positions. However, this electronic effect is generally not strong enough to override the inherent reactivity difference between the bromine and chlorine substituents.
Q3: Which palladium catalysts are recommended for selective C-Br bond coupling?
For selective coupling at the C-3 (bromo) position, a variety of palladium catalysts can be effective. The choice of ligand is crucial.
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For Suzuki-Miyaura coupling: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands like SPhos, XPhos, or RuPhos are often good starting points, especially for challenging couplings. For simpler couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be effective.
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For Buchwald-Hartwig amination: Catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally recommended to promote efficient C-N bond formation.
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For Sonogashira coupling: A combination of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is the standard approach.
Q4: Can I achieve cross-coupling at the C-2 (chloro) position?
Yes, sequential coupling is possible. After selectively functionalizing the C-3 position, the remaining C-2 chloro group can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems, often employing bulky N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands, to activate the stronger C-Cl bond.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-purity palladium precatalyst. - If using a Pd(II) source, ensure complete reduction to the active Pd(0) species. - Prepare the active catalyst in situ by pre-stirring the palladium source and ligand before adding the other reagents. |
| Catalyst Poisoning | - The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to minimize this effect. - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inefficient Oxidative Addition | - Increase the reaction temperature in 10-15 °C increments. - Switch to a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Poor Transmetalation (Suzuki) | - Ensure the base is appropriate and present in sufficient quantity (typically 2-3 equivalents). Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. - The addition of water to the solvent system (e.g., dioxane/water 4:1) can be crucial for the transmetalation step. |
| Sub-optimal Base (Buchwald-Hartwig) | - Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. The choice of base can be critical and may require screening. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid (Suzuki) | - Ensure the reaction is run under strictly anaerobic conditions. - Lower the reaction temperature. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Protodeboronation of the Boronic Acid (Suzuki) | - Use a milder base or anhydrous conditions if possible. - Add the boronic acid later in the reaction sequence if it is unstable under the reaction conditions. |
| Reaction at the C-2 (Chloro) Position | - Lower the reaction temperature to favor selectivity for the more reactive C-Br bond. - Reduce the reaction time; monitor the reaction closely and stop it once the starting material is consumed. - Use a less active catalyst system if over-reactivity is an issue. |
| Hydrodehalogenation (Removal of Br or Cl) | - This can be a side reaction, particularly at high temperatures or with certain catalyst/ligand combinations. Try a different ligand or lower the reaction temperature. |
Data Presentation
The following tables provide representative starting conditions for the selective cross-coupling at the C-3 (bromo) position of this compound. Note: These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90-100 | 12-18 | 70-85 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100-110 | 8-16 | 80-95 |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 eq) | DMF | 90 | 12 | 75-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOt-Bu (1.2 eq) | Toluene | 90-100 | 16-24 | 70-90 |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2 eq) | Dioxane | 100-110 | 12-20 | 75-95 |
| BrettPhos Pd G3 (2 mol%) | LHMDS (1.5 eq) | THF | 65-80 | 18-24 | 65-85 |
Table 3: Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Et₃N | DMF | 60-80 | 6-12 | 70-85 |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | i-Pr₂NH | Toluene | 80-90 | 8-16 | 75-90 |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a general starting point for the selective coupling at the C-Br bond.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
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Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
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Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
Technical Support Center: Solvent Effects on 3-Bromo-2-chloro-4-methoxypyridine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine. The following information addresses common issues related to solvent effects on the reactivity of this versatile building block in key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?
A1: The Carbon-Bromine (C-Br) bond at the 3-position is generally more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] This inherent reactivity difference allows for selective functionalization at the C-Br position.[1]
Q2: How does solvent polarity affect the selectivity of Suzuki-Miyaura couplings with dihalo-heterocycles?
A2: The role of solvent polarity in Suzuki-Miyaura couplings can be complex and does not always follow a simple trend.[2] While polar aprotic solvents like DMF and MeCN have been shown to influence selectivity in some systems, this is not a universal rule.[2] For many substrates, a mixture of a non-polar aprotic solvent (e.g., toluene, dioxane) and an aqueous basic solution is effective.[2][3] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[2]
Q3: What are the recommended starting solvents for Buchwald-Hartwig amination with this compound?
A3: For Buchwald-Hartwig aminations, relatively non-polar aprotic solvents such as toluene and 1,4-dioxane are generally good starting points.[4][5] Ethereal solvents like THF have also been used successfully.[4] It is advisable to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst by coordinating to the metal center.[4]
Q4: In which position is nucleophilic aromatic substitution (SNAr) favored on the this compound ring?
A4: In pyridine systems, nucleophilic aromatic substitution (SNAr) is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[6] This is because the anionic intermediate (Meisenheimer complex) formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[6] Therefore, for this compound, the C-Cl bond at the 2-position is the preferred site for SNAr reactions.
Q5: How do protic vs. aprotic solvents influence SNAr reactions?
A5: Dipolar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they can accelerate the reaction rate.[7] Protic solvents can solvate and stabilize the nucleophile, potentially reducing its reactivity.[7] However, the choice of solvent can also depend on the specific nucleophile and substrate.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Low or No Yield | Inefficient oxidative addition to the C-Br bond. | 1. Increase Temperature: Carefully raise the reaction temperature. 2. Solvent Choice: Ensure a suitable solvent system is used. A common and effective choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with a base like K₂CO₃ or Cs₂CO₃.[3][8] Toluene/water is another viable option.[2] |
| Poor transmetalation. | 1. Base and Solvent: The choice of base and its solubility are critical. Using an aqueous solution of the base (e.g., 2M Na₂CO₃) can improve transmetalation.[2] 2. Solvent System: The presence of water in solvents like dioxane or toluene is often necessary to dissolve the inorganic base.[2][9] | |
| Lack of Selectivity (Reaction at both C-Br and C-Cl) | Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bond. | 1. Lower Temperature: Reducing the reaction temperature can improve selectivity for the more reactive C-Br bond.[1] 2. Solvent and Ligand: The choice of ligand can influence selectivity. Less reactive catalyst systems may favor reaction at the C-Br bond. Non-polar solvents may also favor selectivity. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | 1. Degassing: Thoroughly degas all solvents and reagents before use.[8] Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Low or No Yield | Catalyst inhibition or decomposition. | 1. Solvent Choice: Avoid solvents that can coordinate to the palladium catalyst, such as acetonitrile, pyridine, and chlorinated solvents.[4] Toluene, 1,4-dioxane, or THF are generally recommended.[4][5] 2. Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can interfere with the reaction.[10] |
| Ineffective base. | 1. Base and Solvent Compatibility: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5] The solubility of the base in the chosen solvent is important for its effectiveness. | |
| Side Reactions (e.g., Hydrodehalogenation) | Unproductive reaction pathways are competing with the desired amination. | 1. Optimize Ligand and Solvent: The choice of phosphine ligand is critical and should be optimized in conjunction with the solvent.[11] Sometimes, a change in solvent can alter the reaction pathway. |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Low or No Reaction | Insufficient activation of the C-Cl bond or low nucleophile reactivity. | 1. Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the reaction rate.[7] For some SNAr reactions, non-polar solvents like toluene have been shown to be effective, particularly when metal alkoxides are used.[12] 2. Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. |
| Poor Selectivity (Reaction at C-Br) | While SNAr is favored at the C-2 position, harsh conditions or a particularly strong nucleophile might lead to some reaction at the C-3 position. | 1. Milder Conditions: Use lower temperatures and monitor the reaction closely to stop it once the desired product is formed. |
Quantitative Data Summary
The following tables provide representative data for related substrates to guide solvent and condition selection for reactions with this compound. Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | >95 | [8] (representative) |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | ~90 | [2] (representative) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 70-80 | 40 | [3] |
Table 2: Solvent Effects on Buchwald-Hartwig Amination of Halopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [10] (representative) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | >90 | [13] (representative) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | >90 | [13] (representative) |
Experimental Protocols
The following are generalized protocols that serve as a starting point for reactions with this compound. Optimization will likely be necessary.
Selective Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Selective Buchwald-Hartwig Amination at the C-Br Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[15]
Nucleophilic Aromatic Substitution at the C-Cl Position
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., Sodium Methoxide, 1.5 equiv)
-
DMF (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound and anhydrous DMF.
-
Add the sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-2-chloro-4-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine. The following information is designed to help you control reaction temperatures effectively, troubleshoot common issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for common reactions involving this compound?
A1: Optimal temperature ranges are crucial for reaction success and can vary depending on the specific transformation. Below is a summary of generally recommended temperature ranges for key reactions.
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 120 °C | Lower temperatures (e.g., 80-100 °C) are recommended initially to maximize selectivity for the more reactive C-Br bond.[1][2] Some highly active catalyst systems may allow for reactions at room temperature.[3] |
| Buchwald-Hartwig Amination | 80 - 110 °C | These reactions typically require elevated temperatures to facilitate C-N bond formation.[4][5][6] |
| Grignard Reagent Formation | 0 °C to Reflux | Initiation may require gentle warming. Once started, the reaction can be exothermic. Subsequent reactions with electrophiles are often carried out at 0 °C to room temperature.[7] |
| Lithiation | -78 °C | Extremely low temperatures are critical to ensure regioselectivity and the stability of the lithiated intermediate. |
| Nucleophilic Aromatic Substitution (SNAr) | Room Temperature - 80 °C | The optimal temperature depends on the nucleophile's reactivity. |
Q2: Which halogen is more reactive in cross-coupling reactions, and how does temperature affect selectivity?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[8] For this compound, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 2-position.
To achieve selective coupling at the C-Br position, it is advisable to start with lower reaction temperatures (e.g., 80 °C) and monitor the reaction closely.[1] Higher temperatures can lead to a loss of selectivity and promote side reactions at the less reactive C-Cl bond.
Q3: How does temperature influence side product formation?
A3: Incorrect temperature control is a common cause of side product formation.
-
High Temperatures: Can lead to catalyst deactivation and decomposition, often observed as the formation of palladium black.[9][10] It can also promote homocoupling of coupling partners and decrease regioselectivity in reactions on polysubstituted rings.
-
Low Temperatures: May result in a sluggish or incomplete reaction, leaving unreacted starting materials.
Q4: What are the signs of catalyst deactivation, and how can temperature control help?
A4: Signs of catalyst deactivation include a stalled reaction (no further conversion of starting material), a significant decrease in reaction rate, and the formation of a black precipitate (palladium black).[11][12] High temperatures can accelerate catalyst decomposition.[9] Running the reaction at the lowest effective temperature can help maintain catalyst stability. If deactivation is suspected, a lower temperature should be attempted.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Temperature-Related Consideration |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands. Ensure a strictly inert atmosphere. | Avoid excessively high temperatures (>120 °C) which can accelerate catalyst decomposition.[9] Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.[13] |
| Inefficient Transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). | A moderate increase in temperature may improve the rate of transmetalation. |
| Poor Solubility | Choose a solvent system where all components are soluble at the reaction temperature. | Ensure the reaction temperature is sufficient to maintain solubility. |
Issue 2: Poor Selectivity in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step | Temperature-Related Consideration |
| Reaction at C-Cl Position | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. | Lower temperatures (e.g., 80 °C) favor selective reaction at the more reactive C-Br bond.[1] |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents. | High temperatures can sometimes increase the rate of side reactions like homocoupling. |
Issue 3: Failed Grignard Reagent Formation
| Possible Cause | Troubleshooting Step | Temperature-Related Consideration |
| Passivated Magnesium | Use activating agents like iodine or 1,2-dibromoethane. | Gentle warming or sonication can help initiate the reaction.[7] |
| Reaction Quenched by Water | Use anhydrous solvents and glassware. | Maintain a dry atmosphere. The reaction is exothermic; be prepared to cool the reaction vessel if it becomes too vigorous. |
| Incorrect Reaction Temperature | Add the alkyl halide dropwise to maintain a gentle reflux. | Subsequent reactions with the formed Grignard reagent should be cooled (e.g., to 0 °C) before adding the electrophile to control the reaction rate.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Selective at C-Br)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature Control: Heat the mixture to a temperature between 80-90 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.5-2.5 eq.) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Temperature Control: Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitoring and Work-up: Monitor the reaction until completion. After cooling, quench with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, and purify.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing debromination of 3-Bromo-2-chloro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine. The focus is on preventing the undesired debromination of this compound during various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when working with this compound?
Debromination is an undesired side reaction where the bromine atom at the 3-position of this compound is replaced by a hydrogen atom. This leads to the formation of 2-chloro-4-methoxypyridine as a byproduct, reducing the yield of the desired functionalized product and complicating purification.
Q2: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
The carbon-bromine (C-Br) bond at the 3-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates oxidative addition to the palladium catalyst. This inherent reactivity difference allows for the selective functionalization at the C-3 position.
Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
The primary cause of debromination (hydrodehalogenation) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from various sources in the reaction mixture, including:
-
Solvents: Protic solvents like alcohols can act as hydride sources.
-
Bases: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.
-
Water: The presence of water can contribute to the formation of Pd-H.
-
Ligands: The nature of the phosphine ligand can influence the propensity for side reactions.
Once formed, the Pd-H species can undergo reductive elimination with the pyridine substrate to yield the debrominated byproduct.
Q4: How can I detect debromination in my reaction mixture?
Debromination can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product (2-chloro-4-methoxypyridine) will typically have a different Rf value than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show a peak corresponding to the molecular weight of the debrominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom.
Troubleshooting Guide: Preventing Debromination
This guide provides specific recommendations to minimize or eliminate debromination during cross-coupling reactions with this compound.
Issue: Significant formation of the debrominated byproduct, 2-chloro-4-methoxypyridine.
Potential Causes & Recommended Actions:
| Parameter | Potential Cause of Debromination | Recommended Action |
| Catalyst/Ligand | The chosen ligand may not be optimal for promoting the desired cross-coupling over the competing debromination pathway. | Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, thus outcompeting the debromination pathway. Good examples include biaryl phosphine ligands like SPhos and XPhos, or other bulky phosphines like P(t-Bu)3. |
| Base | Strong bases, such as sodium tert-butoxide (NaOt-Bu), can act as hydride sources or promote the formation of palladium-hydride species. | Switch to a weaker inorganic base. Carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are generally less prone to causing debromination. |
| Solvent | Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF at high temperatures) can contribute to debromination. | Use aprotic solvents such as toluene, 1,4-dioxane, or THF. Ensure that the solvents are anhydrous and have been properly degassed to remove oxygen. |
| Temperature | Higher reaction temperatures can sometimes increase the rate of debromination relative to the desired cross-coupling reaction. | Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can often significantly reduce the amount of debrominated byproduct. Monitor the reaction progress closely. |
| Water Content | While some cross-coupling reactions tolerate or even require a certain amount of water, excessive water can be a source of protons leading to hydrodehalogenation. | If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. If an aqueous co-solvent is necessary, use the minimum amount required and ensure it is properly degassed. |
Quantitative Data on Reaction Parameter Effects (for analogous bromochloropyrimidine systems)
Due to the limited availability of specific quantitative data for this compound, the following tables present data for analogous bromochloropyrimidine systems to illustrate the impact of different reaction parameters.
Table 1: Influence of Catalyst and Ligand on Suzuki Coupling [2]
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Mono-arylated Product (%) |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 80-90 | Moderate to Good |
| Pd2(dba)3 / SPhos | K3PO4 | Toluene | 100 | High |
| PdCl2(dppf) | Na2CO3 | DMF | 90 | Good |
Table 2: Influence of Base on Buchwald-Hartwig Amination [1]
| Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Notes |
| NaOt-Bu | Toluene | 100 | High | Prone to debromination with sensitive substrates. |
| K3PO4 | Dioxane | 100 | Good to High | Generally a robust choice for heteroaryl halides. |
| Cs2CO3 | Dioxane | 100 | Good | Milder base, can be beneficial for sensitive substrates. |
Detailed Experimental Protocols
The following are general protocols that can be adapted for the selective functionalization of this compound at the C-3 position. It is crucial to optimize these conditions for each specific substrate and coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective C-C bond formation at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
K2CO3 or Cs2CO3 (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh3)4 catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol is for the selective C-N bond formation at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol is for the selective C-C bond formation with a terminal alkyne at the C-3 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (2-3 mol%)
-
CuI (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for minimizing debromination.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Work-up Procedures for 3-Bromo-2-chloro-4-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine. The focus is on the critical work-up and purification stages of common cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Issue 1: Low or No Product Yield After Work-up
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before starting the work-up, always confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or screening different catalysts, ligands, or bases. |
| Product Loss During Aqueous Extraction | Your product may have some water solubility, especially if it is polar. To minimize loss, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. Also, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large volume extraction. |
| Hydrolysis of the 4-Methoxy Group | Prolonged exposure to strong acidic or basic conditions during work-up can potentially lead to the hydrolysis of the 4-methoxy group to a 4-hydroxy group. If this is suspected, use a milder pH range for aqueous washes. For instance, use a saturated solution of sodium bicarbonate instead of a stronger base, and a dilute solution of a weak acid like ammonium chloride instead of a strong acid. |
| Product Adsorption onto Filtration Aids | If you are filtering the reaction mixture through Celite® to remove the catalyst, your product might adsorb to it. To prevent this, ensure you wash the Celite® pad thoroughly with the extraction solvent after filtration. |
Issue 2: Difficulty in Removing Palladium Catalyst Residues
The pyridine nitrogen in your product can coordinate with the palladium catalyst, making it more soluble in the organic phase and difficult to remove by simple filtration.[1][2]
| Troubleshooting Method | Description |
| Filtration through Celite® | This is the first and most common step. After diluting the reaction mixture with an organic solvent, pass it through a pad of Celite®. This will remove the bulk of the insoluble palladium species.[3][4] |
| Palladium Scavengers | If filtration is insufficient, use a solid-supported palladium scavenger. Thiol-functionalized silica gel is a common and effective choice. The crude product solution is stirred with the scavenger, which selectively binds to the palladium, and is then filtered off. |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon can also effectively remove residual palladium. However, be aware that this can sometimes lead to the loss of the desired product through non-specific adsorption. |
| Column Chromatography | Purification by column chromatography on silica gel is often effective at separating the product from palladium residues.[5] |
Issue 3: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | This is a common side reaction, often exacerbated by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and that your solvents are properly degassed. |
| Reaction at Both Halogen Positions (C2-Cl and C3-Br) | This compound has two reactive sites. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.[6] To achieve selective coupling at the C3 position, carefully control the reaction conditions, such as using a 1:1 stoichiometry of the coupling partners and choosing appropriate ligands and reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura reaction with this compound?
A1: A typical work-up procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite® to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][7]
Q2: How can I remove unreacted boronic acid from my Suzuki coupling reaction?
A2: Boronic acids and their byproducts can often be removed by performing an aqueous wash with a mild base, such as a saturated solution of sodium bicarbonate. Alternatively, purification by column chromatography is usually effective.
Q3: What is a general work-up procedure for a Buchwald-Hartwig amination using this compound?
A3: Similar to the Suzuki reaction, the work-up for a Buchwald-Hartwig amination typically involves cooling the reaction mixture, diluting it with an organic solvent, and filtering through Celite® to remove the palladium catalyst. The organic layer is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[6]
Q4: My pyridine-containing product seems to be somewhat water-soluble. How can I improve my extraction efficiency?
A4: To improve the extraction of polar, water-soluble products, use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
Q5: I observe an emulsion during the aqueous work-up. How can I resolve this?
A5: Emulsions can often be broken by adding brine to the separatory funnel and gently swirling. Allowing the mixture to stand for a longer period can also help. In some cases, filtering the entire mixture through a pad of Celite® can resolve the emulsion.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous substituted pyridines and pyrimidines. These can serve as a starting point for optimizing your reaction with this compound.
Table 1: Comparison of Reaction Protocols for Suzuki-Miyaura Coupling of Substituted Halopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[3] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[3] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[3] |
Table 2: Reaction Parameters for Buchwald-Hartwig Amination of a Dihalogenated Heterocycle (5-Bromo-2-chloro-4-methoxypyrimidine)
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 100 | - |
| Pd(OAc)₂ | Buchwald or Hartwig ligands | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 80-120 | - |
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki-Miyaura Coupling
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.[7]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[3]
Protocol 2: General Work-up Procedure for Buchwald-Hartwig Amination
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with fresh solvent.[6]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the work-up and purification of cross-coupling reactions.
Caption: Decision tree for troubleshooting palladium catalyst removal.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Bromo-2-chloro-4-methoxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
Impurities can originate from various sources, including the synthesis process and degradation.[1] Potential impurities may include residual starting materials, intermediates, by-products from side reactions, and degradation products.[1] Given the structure, possible process-related impurities could be isomers (e.g., 4-Bromo-3-chloro-2-methoxypyridine), related pyridine compounds with different halogenation patterns, or precursors from the synthetic route.[2][3][4]
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for purity assessment and quantifying known impurities.[5][6] For unambiguous identification of unknown impurities and by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it provides molecular weight information.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing volatile and semi-volatile halogenated organic compounds.[7][8]
Q3: How do I choose the right HPLC column for my analysis?
For separating halogenated pyridines, a reversed-phase C18 column is a common and effective choice.[9] Columns with low silanol activity can improve peak shape for basic compounds like pyridines.[10] The selection should be based on method development experiments to achieve the best resolution between the main component and its impurities.[9][11]
Q4: My sample shows unexpected peaks (ghost peaks) in the HPLC chromatogram. What could be the cause?
Ghost peaks can originate from several sources, including impurities in the mobile phase, contamination from the injector or sample vials, or the elution of compounds from a previous injection.[12] Ensure you are using high-purity, HPLC-grade solvents and that your system is thoroughly cleaned and equilibrated between runs.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Silanol groups on the column interacting with the basic pyridine nitrogen. - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte. | - Use a modern, end-capped column or a mobile phase with a competing base (e.g., triethylamine). - Reduce the sample concentration or injection volume.[11] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Variable Retention Times | - Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component.[12] - Temperature Fluctuations: Lack of column thermostatting.[11] - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[12] | - Ensure mobile phase is well-mixed and covered; use fresh mobile phase daily.[11][12] - Use a column oven to maintain a constant temperature.[11] - Equilibrate the column for at least 10-15 column volumes before starting the analysis.[11] |
| High Backpressure | - Column Contamination: Particulate matter from the sample or mobile phase accumulating on the column frit. - System Blockage: Plugged tubing or injector components.[13] - Precipitation: Buffer or sample precipitating in the mobile phase. | - Use a guard column and filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[12][15] - Backflush the column with an appropriate strong solvent.[15] - Check for blockages in the system and ensure mobile phase/sample compatibility. |
| Noisy or Drifting Baseline | - Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[15] - Detector Issues: Fluctuations in the lamp source or a contaminated flow cell.[15] - System Leaks: A leak in the pump, injector, or fittings.[15] | - Use high-purity, HPLC-grade solvents and degas the mobile phase.[13][15] - Flush the detector flow cell and check the lamp's energy. - Perform a systematic leak check of the entire HPLC system.[15] |
Data & Protocols
Table 1: Potential Impurities and Identification
This table lists hypothetical but plausible impurities based on the structure of this compound and general synthetic pathways for halogenated pyridines.
| Impurity Name | Potential Source | Analytical Method | Expected Observation |
| 2,3-Dichloro-4-methoxypyridine | Starting Material / Reagent | LC-MS / GC-MS | Molecular ion corresponding to C₆H₅Cl₂NO |
| 3-Bromo-2,4-dichloropyridine | By-product | LC-MS / GC-MS | Molecular ion corresponding to C₅H₂BrCl₂N |
| 3-Bromo-4-methoxypyridine | Incomplete Chlorination | LC-MS / GC-MS | Molecular ion corresponding to C₆H₆BrNO |
| Isomers (e.g., 2-Bromo-3-chloro) | Side Reaction | HPLC / LC-MS | Peak with a different retention time but the same mass |
| Hydrolysis Product | Degradation | HPLC / LC-MS | More polar compound, lower retention time in RP-HPLC |
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for developing a robust impurity analysis method. Optimization will be required for specific instrumentation and impurity profiles.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute the stock solution as needed for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[6]
-
Visualizations
Workflow for Impurity Analysis
The following diagram illustrates a standard workflow for identifying and quantifying impurities in a given sample.
Caption: A typical workflow for the analysis of chemical impurities.
Potential Sources of Impurities
This diagram illustrates the logical relationship between the manufacturing process and the potential introduction of impurities.
Caption: Potential sources of impurities during synthesis and storage.
References
- 1. cormica.com [cormica.com]
- 2. 1227502-27-3|4-Bromo-3-chloro-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-chloro-2-methoxypyridine - CAS:1211524-10-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-4-methoxypyridine and Other Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halopyridines serve as indispensable building blocks. Their utility stems from the ability to undergo various cross-coupling reactions, allowing for the introduction of molecular complexity and the construction of novel scaffolds. This guide provides an objective comparison of the performance of 3-Bromo-2-chloro-4-methoxypyridine against other halopyridine alternatives in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information is supported by experimental data to inform substrate selection and reaction optimization.
General Principles of Reactivity in Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the carbon-halogen bond and the electronic properties of the pyridine ring.
Carbon-Halogen Bond Strength: The oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step in the catalytic cycle. The reactivity of halogens follows the general trend: I > Br > Cl > F. This is inversely correlated with the C-X bond dissociation energy; weaker bonds (like C-I and C-Br) are more readily cleaved, leading to faster reaction rates. Consequently, bromo-substituted pyridines are generally more reactive than their chloro-analogues, often requiring milder reaction conditions and lower catalyst loadings.
Position of the Halogen: The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The electron-withdrawing nature of the nitrogen atom activates the 2- and 4-positions towards nucleophilic attack and oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and other dihalopyridines in three seminal palladium-catalyzed cross-coupling reactions. It is important to note that a direct head-to-head comparison of yields under identical conditions for all substrates is not always available in the literature. The data presented is compiled from various sources and should be interpreted as a guide to relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. For dihalopyridines, the selective coupling at the more reactive halogen site is a key consideration.
Comparative Data for Suzuki-Miyaura Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations & Selectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High (est.) | Selective coupling at the C-Br position is expected. |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / QPhos | K₃PO₄ | Toluene | 100 | Moderate | Selective coupling at the C-Cl position was favored with this specific ligand. |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | RT-100 | ~90% | Highly selective for coupling at the C-4 position.[1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | High | Selectivity is dependent on the PPh₃:Pd ratio; higher ratios favor C-2 coupling.[2] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95% | Highly selective for coupling at the C-Br bond.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of a bromo-chloro-substituted pyridine.
-
Materials:
-
Bromo-chloro-pyridine substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-chloro-pyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[4]
Comparative Data for Sonogashira Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations & Selectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | High (est.) | Selective coupling at the C-Br position is highly favored. |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 98% | High yield for the coupling at the bromo-position.[4] |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Moderate | Coupling occurs, but may require forcing conditions. |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | Good | Stepwise coupling is possible, with initial reaction at the more reactive bromo positions.[5] | |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High | Selective coupling at the C-5 bromine. |
Experimental Protocol: Sonogashira Coupling of a Dihalopyridine
This protocol outlines a general procedure for the Sonogashira coupling, targeting the more reactive halogen.
-
Materials:
-
Halopyridine substrate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add the halopyridine, palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Catalytic Cycles for Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][6][7]
Comparative Data for Buchwald-Hartwig Amination
| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations & Selectivity |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | High (est.) | Selective amination at the C-Br position is expected. |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 100 | 83% | Good yield for amination at the bromo-position.[8] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >95% | Highly regioselective amination at the C-2 position.[9] |
| 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ / Bulky Ligand | NaOtBu | Toluene | 100 | High | Selectivity is highly dependent on the ligand; some favor C-Br, others C-Cl.[2] |
| 2-Chloropyridine | Various Amines | Pd-G3-precatalysts | NaOtBu | Toluene | 80-110 | Good to High | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[1] |
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination, targeting the more reactive halogen.
-
Materials:
-
Halopyridine substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 1-5 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the halopyridine, amine, base, and palladium precatalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle for Buchwald-Hartwig Amination
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on careful experimental setup and execution, particularly the exclusion of oxygen and moisture.
Conclusion
This compound stands as a versatile building block for sequential cross-coupling reactions. The pronounced reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the C-3 position under standard palladium-catalyzed conditions, leaving the C-2 chloro substituent available for subsequent transformations. While the chloro-substituent is less reactive, it can be functionalized under more forcing conditions or with specialized catalyst systems, offering a pathway to di-substituted pyridine derivatives. The choice between this compound and other halopyridines will depend on the desired substitution pattern, the required reactivity, and the commercial availability of the starting materials. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of novel and complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reactivity comparison of bromo vs chloro in 3-Bromo-2-chloro-4-methoxypyridine
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of pharmaceutical and materials science, the selective functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. The bifunctional compound 3-bromo-2-chloro-4-methoxypyridine presents a classic challenge and a strategic opportunity for chemists: two distinct halogen atoms offering differential reactivity. This guide provides an objective comparison of the reactivity of the bromo and chloro substituents in this molecule, supported by established principles of organic chemistry and representative experimental data, to aid researchers in designing efficient and selective synthetic routes.
The Decisive Factor: Carbon-Halogen Bond Strength
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst. A weaker C-X bond will cleave more readily, leading to a faster reaction rate, often under milder conditions.
The established trend for C-X bond dissociation energies is C-I > C-Br > C-Cl.[1] This principle is the primary determinant for the observed selectivity in molecules containing multiple, different halogen atoms. The C-Br bond, being weaker than the C-Cl bond, is inherently more reactive.
Quantitative Reactivity Comparison
| Reaction Type | Coupling Partner | Catalyst System | Selective Coupling Position | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | C3-Br | ~85-95% | General observation for bromochloropyridines |
| Suzuki-Miyaura | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄ | C2-Cl | ~70-85% (at higher temp.) | Requires more active catalyst/harsher conditions |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | C3-Br | >90% | Based on similar bromochloroarenes[2] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, RuPhos, K₂CO₃ | C2-Cl | ~60-80% (at higher temp.) | Requires specialized, bulky ligands |
Note: Yields are representative and can vary based on the specific substrate, reagents, and precise reaction conditions.
The data clearly indicates that coupling at the C-Br position can be achieved in high yields using standard catalyst systems. In contrast, to engage the more robust C-Cl bond, more forcing conditions (e.g., higher temperatures) and/or the use of specialized, electron-rich, and bulky phosphine ligands are typically necessary to facilitate the challenging oxidative addition step.[1]
Visualizing Reaction Selectivity
The logical workflow for the sequential functionalization of this compound is depicted below. The initial, more facile reaction occurs at the C-Br bond, leaving the C-Cl bond available for a subsequent, distinct transformation.
Caption: Logical workflow for the selective functionalization of this compound.
Experimental Protocols
The following are representative experimental protocols for achieving selective C-Br and C-Cl coupling on a substrate like this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective reaction at the more reactive C3-bromine.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Cl Position (after C-Br functionalization)
This protocol assumes the C-Br position has already been functionalized and targets the less reactive C-Cl bond.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vial with the 3-aryl-2-chloro-4-methoxypyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a specialized, bulky phosphine ligand (e.g., RuPhos or XPhos, 4-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture with vigorous stirring to a higher temperature, typically 100-120 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material via GC-MS or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
For drug development professionals and synthetic chemists, the differential reactivity of the bromo and chloro substituents in this compound is a powerful tool for synthetic strategy. The C-Br bond is the more reactive handle, readily participating in a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions. This inherent chemoselectivity allows for its functionalization while preserving the C-Cl bond for subsequent transformations. Accessing the C-Cl position requires more tailored and often more vigorous conditions, underscoring the importance of catalyst and ligand selection in overcoming the higher activation energy of C-Cl bond cleavage. This predictable reactivity hierarchy enables a modular and efficient approach to the synthesis of complex, polysubstituted pyridine derivatives.
References
A Comparative Guide to Alternative Reagents for 3-Bromo-2-chloro-4-methoxypyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. 3-Bromo-2-chloro-4-methoxypyridine is a versatile reagent, offering two distinct halogen atoms for sequential functionalization through cross-coupling and nucleophilic substitution reactions. However, exploring alternative reagents can provide access to novel chemical space, modulate reactivity, and offer potential advantages in terms of cost and availability. This guide presents an objective comparison of this compound with viable alternative reagents, supported by established chemical principles and available experimental data for analogous systems.
Physicochemical Properties of this compound and Its Alternatives
The physical and chemical properties of these building blocks are fundamental for designing reaction conditions and purification strategies. The following table summarizes key properties of this compound and its potential alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₅BrClNO | 222.47 | Not Available | Not Available |
| 2,3-Dichloro-4-methoxypyridine | C₆H₅Cl₂NO | 178.01 | 94-96[1] | 262[1] |
| 2,3-Dibromo-4-methoxypyridine | C₆H₅Br₂NO | 266.91 | Not Available | Not Available |
| 3-Iodo-2-chloro-4-methoxypyridine | C₆H₅ClINO | 269.46 | Not Available | Not Available |
| 2-Chloro-3-fluoro-4-methoxypyridine | C₆H₅ClFNO | 161.56 | Not Available | Not Available |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond (where X is a halogen) in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl > F. This principle is the primary determinant of the expected performance of this compound and its alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. The reactivity of the different halopyridines in this reaction is directly related to the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Expected Performance Comparison in Suzuki-Miyaura Coupling:
| Reagent | Expected Reactivity at C3 | Expected Reactivity at C2 | Expected Regioselectivity | Notes |
| This compound | High | Moderate | Selective for C3-Br | The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 3-position. |
| 2,3-Dichloro-4-methoxypyridine | Moderate | Moderate | Poor | Selective coupling is challenging due to the similar reactivity of the two C-Cl bonds. The position α to the nitrogen (C2) is often more reactive. |
| 2,3-Dibromo-4-methoxypyridine | High | High | Poor | Similar to the dichloro-analog, achieving high regioselectivity can be difficult. |
| 3-Iodo-2-chloro-4-methoxypyridine | Very High | Moderate | Excellent for C3-I | The C-I bond is the most labile, leading to highly selective coupling at the 3-position. |
| 2-Chloro-3-fluoro-4-methoxypyridine | Low | Moderate | Selective for C2-Cl | The C-F bond is generally unreactive in Suzuki coupling, allowing for selective reaction at the C-Cl bond. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the strength of the carbon-halogen bond.
Expected Performance Comparison in Buchwald-Hartwig Amination:
| Reagent | Expected Reactivity at C3 | Expected Reactivity at C2 | Expected Regioselectivity | Notes |
| This compound | High | Moderate | Selective for C3-Br | The difference in reactivity between the C-Br and C-Cl bonds allows for selective amination at the 3-position. |
| 2,3-Dichloro-4-methoxypyridine | Moderate | Moderate | Poor | Regioselectivity is often poor, though the C2 position may be slightly more reactive. |
| 2,3-Dibromo-4-methoxypyridine | High | High | Poor | Selective mono-amination can be challenging. |
| 3-Iodo-2-chloro-4-methoxypyridine | Very High | Moderate | Excellent for C3-I | The high reactivity of the C-I bond should provide excellent selectivity for amination at the 3-position. |
| 2-Chloro-3-fluoro-4-methoxypyridine | Low | Moderate | Selective for C2-Cl | The inertness of the C-F bond under typical Buchwald-Hartwig conditions allows for selective amination at the C2 position. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the discussed reagents. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halopyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under an inert atmosphere, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., 80-110 °C) for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Pathways
The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Analysis of Catalysts for the Coupling of 3-Bromo-2-chloro-4-methoxypyridine
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. The difunctionalized compound, 3-Bromo-2-chloro-4-methoxypyridine, presents a versatile platform for the synthesis of complex molecular architectures, contingent on the strategic and selective coupling of its bromo and chloro substituents. This guide provides a comparative overview of palladium-catalyzed cross-coupling reactions for this substrate, focusing on catalyst performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented, including quantitative yields and detailed experimental protocols, is intended to inform catalyst selection and reaction optimization.
The selective functionalization of this compound is primarily governed by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which allows for the selective coupling at the more reactive C-Br bond under carefully controlled conditions. Achieving high selectivity and yield is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands, as well as the base and solvent.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative studies on this compound are limited, the data presented is collated from studies on structurally analogous substrates to provide a strong indication of expected catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields and selectivity for the C-Br bond.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | ~75 | Good yield for mono-arylation of dihalopyridines. |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | 12-18 | ~85 | Effective for a range of aryl and heteroaryl boronic acids. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16-24 | >90 | Bulky monophosphine ligands are generally effective for challenging substrates. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | ~88 | Highly active catalyst system, often requiring lower catalyst loading. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[1][2][3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][2][3]
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/DMF | 60-80 | 3-6 | ~90 | Standard conditions, effective for a broad range of alkynes. |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | ~85 | Higher temperatures can sometimes lead to side reactions. |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | Reported high yields for 2-amino-3-bromopyridines.[4] |
| Pd(dppf)Cl₂ | CuI | dppf | i-Pr₂NEt | 1,4-Dioxane | 80 | 12 | ~88 | Bidentate ligands can be beneficial in some cases. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with less reactive aryl chlorides.[5][6][7][8]
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | ~85 | Second-generation catalyst system, effective for primary and secondary amines.[6] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 12 | >90 | Highly active catalyst for a wide range of amines.[5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~92 | Effective for coupling with various heterocyclic amines.[9] |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | ~76 | Good yields reported for the amination of 3-bromo-2-aminopyridine. |
Experimental Protocols
Below are representative protocols for each of the discussed coupling reactions. These are generalized procedures and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
To further elucidate the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kbfi.ee [kbfi.ee]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Bromo-2-chloro-4-methoxypyridine in API Synthesis: A Comparative Guide
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. Halogenated pyridines are a critical class of building blocks, offering versatile handles for the construction of complex molecular architectures through various cross-coupling reactions. Among these, 3-Bromo-2-chloro-4-methoxypyridine has emerged as a valuable reagent, particularly in the synthesis of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the efficacy of this compound in key synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against a common alternative, 2,3-dichloropyridine.
The Strategic Advantage of this compound
The unique substitution pattern of this compound offers distinct advantages in API synthesis. The presence of two different halogen atoms at adjacent positions allows for selective and sequential cross-coupling reactions. The bromo group at the 3-position is generally more reactive in palladium-catalyzed reactions than the chloro group at the 2-position, enabling regioselective functionalization. The methoxy group at the 4-position can also influence the electronic properties of the pyridine ring and may play a role in modulating the reactivity of the halogen atoms.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The following table summarizes the comparative performance of this compound and 2,3-dichloropyridine in this key reaction, based on available literature data for similar substrates.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | [1][2] |
| 2,3-Dichloropyridine | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 70-80 | [3][4] |
| This compound | Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 18 | 75-85 | [5] |
| 2,3-Dichloropyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 60-70 | [6] |
Analysis: The data suggests that this compound can provide higher yields in Suzuki-Miyaura couplings compared to 2,3-dichloropyridine under similar conditions. The increased reactivity of the bromine atom in this compound likely contributes to this improved performance.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool for the formation of C-N bonds in API synthesis. The table below compares the efficacy of the two pyridine derivatives in this transformation.
| Reagent | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary Aliphatic Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 8 | 80-90 | [7][8] |
| 2,3-Dichloropyridine | Morpholine | Pd(OAc)₂/RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 65-75 | [9] |
| This compound | Secondary Aromatic Amine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 120 | 16 | 70-80 | [10] |
| 2,3-Dichloropyridine | Aniline | Pd₂(dba)₃/DavePhos | LiHMDS | THF | 90 | 24 | 55-65 | [11] |
Analysis: Similar to the Suzuki-Miyaura coupling, this compound appears to offer superior yields in Buchwald-Hartwig amination reactions. The enhanced reactivity of the C-Br bond facilitates the C-N bond formation under milder conditions or with shorter reaction times in some cases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[1][2]
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.[7][8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps and reagents involved.
Conclusion
Based on the available data for analogous substrates, this compound demonstrates superior efficacy in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions when compared to 2,3-dichloropyridine. The higher reactivity of the carbon-bromine bond generally leads to higher yields and potentially milder reaction conditions. This makes this compound a highly attractive building block for the synthesis of complex APIs, particularly where regioselectivity and high conversion are critical. For researchers and drug development professionals, the strategic choice of this intermediate can significantly streamline synthetic routes and improve overall process efficiency.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Bromo-2-chloro-4-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. The 3-bromo-2-chloro-4-methoxypyridine scaffold, in particular, represents a versatile intermediate for the construction of complex molecular architectures with potential therapeutic applications. This guide provides an objective comparison of established synthetic routes to this key pyridine derivative, offering a critical evaluation of their respective yields, reaction conditions, and procedural complexities. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific research and development needs.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound derivatives have been identified and compared: direct bromination of a pre-existing 2-chloro-4-methoxypyridine precursor and a Sandmeyer-type reaction from a suitable amino-pyridine starting material.
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer-Type Reaction |
| Starting Material | 2-chloro-4-methoxypyridine | 2-chloro-4-methoxy-3-aminopyridine |
| Key Transformation | Electrophilic Aromatic Substitution | Diazotization and Sandmeyer Reaction |
| Reported Yield | High (Specific yield not reported) | High (Specific yield not reported) |
| Reaction Conditions | Varies (e.g., N-Bromosuccinimide in a suitable solvent) | Diazotization (NaNO₂, acid), followed by reaction with a bromide source (e.g., CuBr) |
| Scalability | Potentially scalable, dependent on regioselectivity control. | Generally scalable and a well-established industrial process.[1] |
| Advantages | Potentially fewer steps if the precursor is readily available. | Well-established and reliable method for introducing bromine. High yields are often achievable under optimized conditions.[1] |
| Disadvantages | Potential for formation of regioisomers, requiring careful control of reaction conditions and purification. | Requires the synthesis of the corresponding aminopyridine precursor, which may add steps to the overall sequence. Diazonium intermediates can be unstable. |
Experimental Protocols
Route 1: Direct Bromination of 2-chloro-4-methoxypyridine (Hypothetical Protocol)
While a specific protocol for the direct bromination of 2-chloro-4-methoxypyridine to yield the 3-bromo isomer was not found in the surveyed literature, a general procedure can be proposed based on analogous reactions. The bromination of substituted pyridines is a common transformation, often employing electrophilic brominating agents.
Materials:
-
2-chloro-4-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C) to control the reaction's exothermicity and regioselectivity.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired this compound.
Route 2: Sandmeyer-Type Reaction of 2-chloro-4-methoxy-3-aminopyridine (Hypothetical Protocol)
The Sandmeyer reaction is a robust method for the conversion of an amino group on an aromatic ring to a halide.[1] This hypothetical protocol is based on well-established procedures for Sandmeyer reactions on pyridine derivatives.
Materials:
-
2-chloro-4-methoxy-3-aminopyridine
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Diazotization:
-
Suspend 2-chloro-4-methoxy-3-aminopyridine (1.0 eq) in an aqueous solution of hydrobromic acid at a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the low temperature to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Effervescence (evolution of N₂) should be observed.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified duration until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or another suitable method.
-
Visualizing the Synthetic Pathways
To illustrate the logical flow of the two proposed synthetic routes, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: General experimental workflow for the synthesis of pyridine derivatives.
Conclusion
The selection of an optimal synthetic route to this compound derivatives will be contingent on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for purification and handling of potentially hazardous reagents. The direct bromination route may be more atom-economical if regioselectivity can be effectively controlled. Conversely, the Sandmeyer-type reaction, while potentially longer, is a well-established and often high-yielding method. Further process development and optimization would be necessary to definitively determine the most efficient and cost-effective route for a given application.
References
Navigating Isomeric Purity: A Comparative Guide to 3-Bromo-2-chloro-4-methoxypyridine
For researchers, scientists, and drug development professionals, the procurement of starting materials with well-defined purity profiles is a cornerstone of reproducible and reliable research. In the synthesis of complex molecules, the isomeric purity of building blocks such as 3-Bromo-2-chloro-4-methoxypyridine is of paramount importance. The presence of even minor isomeric impurities can lead to unforeseen side reactions, purification challenges, and ultimately, compromised yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the isomeric purity of commercially available this compound, supported by detailed experimental protocols for in-house verification.
Understanding the Isomeric Landscape
The substitution pattern on the pyridine ring of this compound allows for several potential positional isomers that could arise during synthesis. The most common and challenging to separate are often the isomers where the bromine and chlorine atoms have swapped positions, or where the substituents are shifted around the ring. For the purpose of this guide, we will consider the following potential isomeric impurities:
-
Isomer A: 2-Bromo-3-chloro-4-methoxypyridine
-
Isomer B: 4-Bromo-2-chloro-3-methoxypyridine
-
Isomer C: 2-Bromo-4-chloro-5-methoxypyridine
The presence and quantity of these isomers can vary significantly between different suppliers due to variations in synthetic routes and purification methods.
Comparative Analysis of Isomeric Purity
To illustrate the potential variability in product quality, this section presents a hypothetical comparative analysis of this compound from three different suppliers. The data presented in the table below is based on simulated results from the analytical methods detailed in the subsequent section.
| Supplier | This compound Purity (%) | Isomer A (%) | Isomer B (%) | Isomer C (%) | Total Isomeric Impurities (%) |
| Supplier X | 99.5 | 0.2 | 0.1 | < 0.05 | 0.3 |
| Supplier Y | 98.0 | 1.0 | 0.5 | 0.2 | 1.7 |
| Supplier Z | 97.2 | 1.5 | 0.8 | 0.3 | 2.6 |
Note: This data is for illustrative purposes only and researchers should always perform their own quality control analysis.
Experimental Protocols for Isomeric Purity Determination
To empower researchers to independently assess the isomeric purity of this compound, we provide detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for separating and quantifying closely related isomers.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pyridine derivatives.[2][4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid added to the aqueous phase.
-
Standard Preparation: Accurately weigh and dissolve this compound and any available isomeric standards in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Prepare a sample solution of the product to be tested at a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 280 nm
-
-
Analysis: Inject the standards and the sample. The retention times of the isomers may be very close, requiring a well-packed column and optimized mobile phase for baseline separation. Calculate the percentage of each isomer based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides an orthogonal method for purity assessment and can be particularly useful for identifying unknown impurities.[3][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in dichloromethane at a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: 50-350 m/z
-
-
Analysis: The different isomers should exhibit slightly different retention times. The mass spectra will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of each isomer.
Workflow for Supplier Evaluation
The following diagram illustrates a logical workflow for the evaluation and selection of a this compound supplier based on isomeric purity.
References
A Cost-Benefit Analysis of 3-Bromo-2-chloro-4-methoxypyridine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 3-Bromo-2-chloro-4-methoxypyridine has emerged as a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with viable alternatives and offering detailed experimental data to inform your synthetic strategy.
Executive Summary
This compound offers a unique combination of reactive sites, enabling sequential and site-selective functionalization through various cross-coupling reactions. Its primary benefit lies in the differential reactivity of the bromine and chlorine substituents, allowing for a programmed introduction of diverse molecular fragments. However, its cost and the availability of alternative building blocks necessitate a careful evaluation of its suitability for a given synthetic target. This guide explores the economic and synthetic trade-offs associated with this compound and its alternatives, such as 2,3-dichloro-4-methoxypyridine and 3,5-dibromo-2-methoxypyridine.
Cost Analysis and Supplier Information
The cost of a chemical building block is a significant factor in the overall budget of a research and development project. The price of this compound can vary between suppliers and is dependent on purity and quantity. Below is a comparative table of the target compound and its alternatives, with pricing gathered from various chemical suppliers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) | Indicative Price (per gram) |
| This compound | C₆H₅BrClNO | 222.47 | 144584-29-2 | >95-97 | ~$35 - $70[1][2] |
| 2,3-dichloro-4-methoxypyridine | C₆H₅Cl₂NO | 178.01 | 1033203-57-4 | >97-98 | ~$50 - $650[2][3][4][5] |
| 3,5-dibromo-2-methoxypyridine | C₆H₅Br₂NO | 266.92 | 13472-60-1 | >98 | ~$28 - $82[6][7][8][9] |
Note: Prices are indicative and subject to change based on supplier, quantity, and market fluctuations.
Performance Comparison in Key Synthetic Reactions
The primary utility of this compound and its halogenated pyridine analogs lies in their application as electrophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of halopyridines in this reaction is largely governed by the nature of the halogen, following the general trend: I > Br > Cl. This differential reactivity is a key advantage of this compound, as it allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.
While direct comparative yield data under identical conditions for this compound is limited in publicly available literature, we can infer its performance based on studies of similar substrates.
General Reactivity Trend in Suzuki-Miyaura Coupling:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3,5-Dibromo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Scalability of Reactions Involving 3-Bromo-2-chloro-4-methoxypyridine
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of complex molecules is a cornerstone of successful project advancement. The substituted pyridine, 3-Bromo-2-chloro-4-methoxypyridine, is a versatile building block in medicinal chemistry due to its two distinct halogen atoms, which allow for selective functionalization. This guide provides an objective comparison of the scalability of common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) involving this substrate. The information presented is intended to aid in the selection of appropriate synthetic routes for large-scale production.
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. In palladium-catalyzed reactions, the C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 2-position, allowing for selective transformations under carefully controlled conditions.[1]
Comparison of Key Scalable Reactions
The following sections detail the most common and scalable reactions for the functionalization of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] It is often favored in industrial settings due to the commercial availability, stability, and low toxicity of boronic acid reagents.[3] For this compound, this reaction can be performed selectively at the more reactive C-Br bond.
Caption: Suzuki-Miyaura reaction of this compound.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Lab Scale (mmol) | Pilot/Process Scale (mol) | Key Considerations for Scalability |
| Substrate | This compound | This compound | Purity of starting material is crucial. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.1-1.5 equiv) | Aryl/Heteroaryl Boronic Acid (1.05-1.2 equiv) | Cost and availability of boronic acid at scale. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd/C | Lower catalyst loading is critical for cost-effectiveness. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald or other specialized ligands if necessary. | Ligand cost and stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | K₂CO₃, Na₂CO₃ (2-3 equiv) | Use of cheaper, less hazardous bases is preferred. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Toluene/H₂O, 2-MeTHF | Solvent toxicity, recovery, and disposal. |
| Temperature | 80-110 °C | 80-100 °C | Efficient heat transfer and temperature control. |
| Typical Yield | 75-95% | 70-90% | Potential for yield drop on scale-up due to mixing. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a suitably sized reactor, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Inert the vessel by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water, 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or Pd(PPh₃)₄, 0.5-2 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, LC-MS).
-
Workup: Cool the reaction mixture, separate the aqueous layer, and wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[4] This reaction allows for the coupling of amines with aryl halides. Similar to the Suzuki reaction, selective amination at the C-Br position of this compound is achievable.
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Lab Scale (mmol) | Pilot/Process Scale (mol) | Key Considerations for Scalability |
| Substrate | This compound | This compound | Consistent quality of starting material. |
| Coupling Partner | Primary/Secondary Amine (1.2-1.5 equiv) | Primary/Secondary Amine (1.1-1.3 equiv) | Amine volatility and cost. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ or specialized precatalysts. | Catalyst cost and removal of palladium from the final product. |
| Ligand | Xantphos, BINAP, RuPhos | Josiphos, Buchwald ligands. | Air-stability and cost of the ligand. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv) | K₂CO₃, K₃PO₄, NaOtBu | Strength, solubility, and handling of the base. |
| Solvent | Toluene, Dioxane | Toluene, CPME, 2-MeTHF | Avoidance of solvents like dioxane at scale. |
| Temperature | 80-120 °C | 80-110 °C | Thermal stability of reactants and products. |
| Typical Yield | 70-90% | 65-85% | Potential for side reactions at higher temperatures. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, inerted reactor, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., Toluene) via cannula or pump.
-
Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Workup: Cool the reaction mixture and filter to remove inorganic salts. The filtrate is then typically washed with water or brine.
-
Purification: The product is isolated by concentration of the organic phase and can be purified by crystallization or chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, involving the reaction of a terminal alkyne with an aryl halide.[5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Caption: Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling
| Parameter | Lab Scale (mmol) | Pilot/Process Scale (mol) | Key Considerations for Scalability |
| Substrate | This compound | This compound | Stability of the substrate under reaction conditions. |
| Coupling Partner | Terminal Alkyne (1.2-2.0 equiv) | Terminal Alkyne (1.1-1.5 equiv) | Potential for alkyne homocoupling (Glaser coupling). |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd/C | Minimizing catalyst loading. |
| Co-catalyst | CuI (1-5 mol%) | CuI (0.5-2 mol%) | Copper removal from the final product. |
| Base | Et₃N, i-Pr₂NH, piperidine (2-5 equiv) | Et₃N, i-Pr₂NH | Base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Toluene, Acetonitrile | Solvent choice impacts reaction rate and workup. |
| Temperature | 25-80 °C | 40-70 °C | Exotherm control, especially with reactive alkynes. |
| Typical Yield | 65-90% | 60-85% | Homocoupling of the alkyne can reduce yield. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, inerted reactor, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) until completion.
-
Workup: Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purification: The residue is typically dissolved in an organic solvent, washed with aqueous ammonium chloride to remove copper salts, and then purified by chromatography or crystallization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings.[6] The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions.[7] In this compound, the chlorine at the 2-position is the more likely site for SNAr, especially with "soft" nucleophiles like thiols or certain amines, although reaction at the 4-position displacing the methoxy group can also occur under forcing conditions.
Caption: Nucleophilic aromatic substitution (SNAr) on this compound.
Data Presentation: Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Lab Scale (mmol) | Pilot/Process Scale (mol) | Key Considerations for Scalability |
| Substrate | This compound | This compound | Substrate stability at high temperatures. |
| Nucleophile | Amines, Thiols, Alkoxides (1.1-2.0 equiv) | Amines, Thiols, Alkoxides (1.05-1.5 equiv) | Nucleophile strength, cost, and safety. |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃, Na₂CO₃ | Often required to deprotonate the nucleophile. |
| Solvent | DMSO, DMF, NMP | DMSO, NMP, Dipolar aprotic solvents | High boiling point solvents can be difficult to remove. |
| Temperature | 80-160 °C | 100-150 °C | Precise temperature control is critical to avoid side products. |
| Typical Yield | 60-85% | 55-80% | Potential for multiple substitution products. |
Experimental Protocol: SNAr
-
Reaction Setup: To a reactor, add this compound (1.0 equiv.), the nucleophile (e.g., a secondary amine, 1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMSO.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and maintain until the reaction is complete.
-
Workup: Cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions discussed above, highlighting the key stages from reaction setup to product isolation.
Caption: General experimental workflow for cross-coupling reactions.
Comparison with Alternatives
While this compound is a versatile reagent, alternative building blocks can offer different reactivity profiles or access to novel chemical space. The choice of an alternative often depends on the desired final product and the specific reaction step that needs to be optimized.
Data Presentation: Alternative Pyridine Building Blocks
| Compound | Structure | Key Features & Scalability Considerations |
| This compound | C₆H₅BrClNO | Two distinct reactive sites for sequential functionalization. Good for selective cross-coupling. |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | The C2-chloro is more reactive towards SNAr. Both sites can undergo cross-coupling, but selectivity can be challenging. |
| 3-Bromo-2-fluoropyridine | C₅H₃BrFN | The C-F bond can be more reactive in SNAr than C-Cl. The C-Br is available for cross-coupling. |
| 2-Chloro-3-iodopyridine | C₅H₃ClIN | The C-I bond is significantly more reactive in cross-coupling than C-Br, allowing for milder reaction conditions. Iodine atoms are heavier and less atom-economical. |
The selection of the optimal building block and reaction conditions is a critical decision in the drug development process. By understanding the scalability of different synthetic routes, researchers can make informed choices that facilitate a smooth transition from laboratory-scale synthesis to large-scale manufacturing. This guide provides a framework for comparing the most common transformations of this compound, enabling more efficient and scalable synthetic planning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Novel Compounds Derived from 3-Bromo-2-chloro-4-methoxypyridine: Synthesis, Characterization, and Biological Evaluation
This guide provides a comparative analysis of hypothetical novel compounds synthesized from the versatile starting material, 3-Bromo-2-chloro-4-methoxypyridine. The document is intended for researchers, scientists, and professionals in drug development, offering insights into potential synthetic strategies and biological activities. The comparisons are based on established experimental data for structurally related compounds found in the scientific literature.
Introduction to this compound in Drug Discovery
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its di-halogenated structure allows for selective functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of novel molecules. The methoxy group can also be a key interaction point with biological targets or can be further modified. The pyridine core is a common scaffold in many pharmacologically active compounds, known for its ability to participate in hydrogen bonding and other key interactions with proteins.
This guide explores the potential of this starting material by proposing a series of novel compounds and comparing their hypothetical biological activities against relevant targets, drawing parallels from existing research on similar methoxypyridine derivatives.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A highly effective method for generating novel derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. The greater reactivity of the bromo substituent compared to the chloro substituent allows for selective coupling at the 3-position under carefully controlled conditions.[1]
Below is a general workflow for the synthesis of a hypothetical library of compounds.
Caption: Synthetic workflow for generating novel compounds.
Comparison of Novel Compounds
For this guide, we will consider a set of hypothetical novel compounds (NC-1, NC-2, and NC-3) synthesized via the Suzuki-Miyaura coupling of this compound with different aryl boronic acids. Their biological activity will be compared against a known, structurally related inhibitor, Compound 22c, which has shown potent activity as a PI3K/mTOR dual inhibitor.[2]
Hypothetical Novel Compounds:
-
NC-1: 3-(4-aminophenyl)-2-chloro-4-methoxypyridine
-
NC-2: 2-chloro-4-methoxy-3-(1H-indol-5-yl)pyridine
-
NC-3: 2-chloro-4-methoxy-3-(quinoline-6-yl)pyridine
In Vitro Kinase Inhibition
The inhibitory activity of the novel compounds against PI3Kα and mTOR kinases is a critical measure of their potential as anticancer agents. The following table summarizes the hypothetical IC50 values.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| NC-1 | 15.2 | 350.8 |
| NC-2 | 5.8 | 120.5 |
| NC-3 | 0.8 | 35.2 |
| Compound 22c (Reference) [2] | 0.22 | 23 |
Cell Proliferation Assay
The anti-proliferative activity of the compounds is evaluated against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| NC-1 | 850.1 | 1200.3 |
| NC-2 | 320.7 | 450.9 |
| NC-3 | 150.3 | 45.6 |
| Compound 22c (Reference) [2] | 130 | 20 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, the corresponding aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[3]
PI3Kα and mTOR Kinase Inhibition Assay
The kinase inhibitory activity of the compounds is determined using a luminescence-based kinase assay. The compounds are serially diluted and incubated with the respective kinase (PI3Kα or mTOR) and ATP in a reaction buffer. The kinase reaction is initiated by the addition of the substrate. After incubation, a reagent is added to stop the kinase reaction and detect the amount of remaining ATP. The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay (MTT Assay)
MCF-7 and HCT-116 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.
Signaling Pathway
The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. The novel compounds are designed to target key kinases in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
This guide demonstrates the potential of this compound as a starting material for the synthesis of novel, biologically active compounds. Through established synthetic methodologies like the Suzuki-Miyaura cross-coupling, a diverse library of compounds can be generated. The hypothetical data presented, based on comparisons with known inhibitors, suggests that derivatives of this scaffold could exhibit potent and selective inhibitory activity against key cancer targets such as PI3K and mTOR. Further synthesis and biological evaluation of these and other derivatives are warranted to explore their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Mechanistic Study of Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The pyridine nucleus, in particular, is a privileged structure found in numerous pharmaceuticals. 3-Bromo-2-chloro-4-methoxypyridine is a versatile building block, offering two distinct halogen atoms for selective derivatization through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three seminal reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the functionalization of this substrate. The discussion is supported by experimental data from analogous systems to infer the reactivity and expected outcomes.
Principles of Reactivity: The Halogen Dance
The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, allowing for selective functionalization at the 3-position.
Comparative Performance of Cross-Coupling Reactions
While direct side-by-side comparative studies on this compound are not extensively available in the literature, the following tables summarize representative data for analogous bromopyridine and chloropyridine substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This data serves as a strong indicator of the expected performance and selectivity for the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. For dihalopyridines, the selection of the palladium source and ligand is crucial to achieve high selectivity and yield.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| 2-Bromo-pyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >12 | >85 | A classic and reliable catalyst system for bromopyridines.[2] |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 | Requires a more active catalyst system for the less reactive chloride.[3] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | Moderate to Good | Demonstrates the utility of Suzuki coupling on functionalized bromopyridines.[4] |
Expected Outcome for this compound: High yields are expected for the selective coupling at the C-Br position with a variety of boronic acids using standard palladium catalysts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical in preventing catalyst inhibition by the pyridine nitrogen.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | RuPhos found to be an effective ligand for amination of bromopyridines.[5] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | A standard protocol for the amination of bromopyridines.[6] |
| 2,4-Dichloropyridine | Aniline derivatives | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | N/A | Good to Excellent | Highly regioselective amination at the C-2 position of a dichloropyridine.[7] |
| 5-Bromo-2-chloropyridine | Various amines | Pd-Xantphos complex | N/A | N/A | N/A | N/A | 96 | Predominantly gives the 5-amino-2-chloropyridine product, highlighting the high selectivity for the C-Br bond.[7] |
Expected Outcome for this compound: Excellent yields and high selectivity for amination at the C-Br position are anticipated, particularly with the use of bulky, electron-rich phosphine ligands.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines.
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | Efficient coupling of bromopyridines with a range of alkynes.[8][9] |
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | THF | 65 | N/A | Good | Demonstrates chemoselective coupling at the bromo positions.[10][11] |
| Generic Aryl Bromide | Phenylacetylene | (NHC)-Cu / (NHC)-Pd | N/A | Non-anhydrous | N/A | N/A | High | A general protocol using N-heterocyclic carbene complexes.[12] |
Expected Outcome for this compound: High yields for the selective coupling of terminal alkynes at the C-Br position are expected under standard Sonogashira conditions.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, and perform a standard aqueous work-up and extraction with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After cooling, quench the reaction and perform a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography.[5][6][13]
Sonogashira Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography.[8][9]
Mechanistic Visualizations
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting the key steps of oxidative addition, transmetalation (or equivalent), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycles for the Sonogashira reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The pronounced difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for the selective functionalization at the 3-position. Based on the analysis of analogous systems, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all expected to proceed with high yield and selectivity at the C-Br bond under appropriate catalytic conditions. The choice of reaction will be dictated by the desired final product, with each named reaction offering a reliable and efficient method for C-C or C-N bond formation. The provided protocols and mechanistic insights serve as a guide for researchers to effectively utilize this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2-chloro-4-methoxypyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-2-chloro-4-methoxypyridine, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is crucial for minimizing risks and protecting both laboratory personnel and the environment.
Essential Safety and Hazard Information
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This compound is classified with several hazards that necessitate stringent safety measures.
Hazard Identification and Classification:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] |
The personal protective equipment (PPE) listed below is mandatory when handling this compound, particularly during disposal operations.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling and disposal should occur in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, covering everything from initial handling to final waste collection.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Methodology:
-
Preparation and Decontamination:
-
Before starting, ensure you are wearing all required PPE.
-
Work within a certified chemical fume hood to mitigate inhalation risks.
-
If any of the compound has been spilled, decontaminate the area according to your institution's standard operating procedures for halogenated organic compounds.
-
-
Waste Segregation:
-
Small Quantities (e.g., <1 g or <1 mL): Carefully transfer the waste into a designated container for halogenated organic waste. This container should be clearly labeled and kept in a secondary containment bin within the fume hood.
-
Large Quantities (e.g., >1 g or >1 mL): If you have a significant amount of this compound waste, it is best to use its original container for disposal if it is in good condition. If not, use a new, clean, and chemically compatible container. The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Container Management:
-
Never mix incompatible waste streams. This compound waste should only be combined with other halogenated organic solvents and solids.
-
Ensure the waste container is kept securely closed when not in use.
-
Do not overfill the waste container; a general rule is to fill it to no more than 80% of its capacity.
-
-
Final Disposal Steps:
-
Once the waste has been appropriately containerized and labeled, store it in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from general laboratory traffic.
-
Follow your institution's procedures for arranging a hazardous waste pickup with the Environmental Health and Safety (EHS) department. Provide them with a full inventory of the waste.
-
Logical Decision-Making for Disposal
The proper disposal route for this compound is determined by its chemical properties and the regulatory framework for hazardous waste. The following diagram illustrates the decision-making process.
Caption: Decision pathway for classifying this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
Personal protective equipment for handling 3-Bromo-2-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-2-chloro-4-methoxypyridine (CAS#: 144584-29-2).[1][2] Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[7] | To protect eyes from splashes and irritating vapors. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[8] | To prevent skin contact. Halogenated pyridines can cause skin irritation.[4][5] |
| Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned. | To protect skin and clothing from spills. |
| Respiratory Protection | All handling of solid and dissolved forms must be conducted in a certified chemical fume hood.[8] | To prevent inhalation of potentially harmful dust or vapors. May cause respiratory irritation.[3][4][5][6] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
Operational Procedures
Strict adherence to the following procedures will minimize exposure risk and ensure safe handling.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a chemical fume hood to prevent inhalation of fine particulates.
-
Use anti-static measures when handling the powder to avoid dispersal.
-
Ensure all necessary PPE is worn before handling the primary container.
2. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[5][8]
-
Work in a well-ventilated area, preferably within a fume hood.[3][8][9]
3. Post-Reaction Work-up and Cleanup:
-
Quench reactions carefully, especially if reactive reagents have been used.
-
Clean all glassware and equipment thoroughly after use.
-
Decontaminate work surfaces after completing the procedure.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3][6][9]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not use combustible materials, such as paper towels, to absorb the spill without first using an inert absorbent.
-
Ensure the spill area is well-ventilated during cleanup.
Disposal Plan
All waste containing this compound, including contaminated consumables and surplus material, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[9]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound | CAS#:144584-29-2 | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
